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Dynamin IN-2

Cat. No.: B12401153
M. Wt: 364.9 g/mol
InChI Key: AEKXFKTYWDQZGU-UHFFFAOYSA-N
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Description

Dynamin IN-2 is a useful research compound. Its molecular formula is C22H21ClN2O and its molecular weight is 364.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN2O B12401153 Dynamin IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

1-carbazol-9-yl-3-[(4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C22H21ClN2O/c23-17-11-9-16(10-12-17)13-24-14-18(26)15-25-21-7-3-1-5-19(21)20-6-2-4-8-22(20)25/h1-12,18,24,26H,13-15H2

InChI Key

AEKXFKTYWDQZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Foundational & Exploratory

Dynamin IN-2: A Wiskostatin Analogue as a Potent Inhibitor of Dynamin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dynamin IN-2, a potent inhibitor of dynamin, and its relationship to its analogue, Wiskostatin. While Wiskostatin is primarily recognized as an inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP), it also exhibits off-target activity against dynamin. This compound, a structural analogue of Wiskostatin, has been developed as a more potent and potentially more specific inhibitor of dynamin's GTPase activity, a crucial element in clathrin-mediated endocytosis. This document details the mechanisms of action of both compounds, presents comparative quantitative data on their inhibitory activities, provides detailed experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development investigating endocytic pathways and the therapeutic potential of their inhibition.

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, the regulation of cell surface receptor expression, and the recycling of synaptic vesicles. A key player in many endocytic pathways is the large GTPase dynamin, which mediates the fission of nascent vesicles from the plasma membrane. The critical role of dynamin in cellular function has made it an attractive target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Wiskostatin, a carbazole derivative, was initially identified as a specific inhibitor of N-WASP, a key regulator of actin polymerization. It functions by stabilizing the autoinhibited conformation of N-WASP, thereby preventing its activation of the Arp2/3 complex.[1] However, subsequent studies revealed that Wiskostatin also possesses off-target inhibitory activity against dynamin and can lead to a significant decrease in cellular ATP levels, complicating the interpretation of its effects in cellular assays.[1][2]

This compound, a structural analogue of Wiskostatin, has emerged as a more potent inhibitor of dynamin.[3][4] This guide explores the characteristics of this compound as a Wiskostatin analogue, providing a detailed comparison of their inhibitory profiles and potential cellular effects.

Mechanism of Action

Wiskostatin: A Dual Inhibitor of N-WASP and Dynamin

Wiskostatin's primary mechanism of action involves its interaction with the regulatory GTPase-binding domain (GBD) of N-WASP. This interaction stabilizes the closed, autoinhibited conformation of N-WASP, preventing the release of its C-terminal VCA (verprolin-homology, cofilin-homology, and acidic) domain. The VCA domain is essential for binding to and activating the Arp2/3 complex, which in turn nucleates actin polymerization. By locking N-WASP in its inactive state, Wiskostatin effectively decouples upstream signals, such as those from Cdc42, from the actin cytoskeleton.[1]

In addition to its effects on N-WASP, Wiskostatin has been shown to inhibit the GTPase activity of dynamin I with an IC50 of 20.7 µM.[1] This off-target activity complicates its use as a specific N-WASP inhibitor in cellular contexts. Furthermore, a significant off-target effect of Wiskostatin is its ability to cause a rapid and profound decrease in cellular ATP levels, which can non-selectively perturb numerous cellular processes.[2]

This compound: A Potent Dynamin Inhibitor

This compound, as a Wiskostatin analogue, was developed to enhance potency against dynamin. It acts as a potent inhibitor of dynamin I GTPase activity, with a reported IC50 of 1.0 µM, making it significantly more potent than Wiskostatin in this regard.[3][4] The precise molecular interactions between this compound and dynamin have not been fully elucidated but are presumed to involve the GTPase domain, thereby inhibiting the hydrolysis of GTP that is necessary for membrane fission. This inhibition of dynamin function leads to a blockage of clathrin-mediated endocytosis, as demonstrated by an IC50 of 9.5 µM in a relevant assay.[3] Information regarding the off-target effects of this compound, particularly concerning cellular ATP levels, is not yet widely available.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and Wiskostatin, allowing for a direct comparison of their inhibitory potencies.

CompoundTargetAssayIC50 (µM)Reference
This compound Dynamin IGTPase Activity1.0[3][4]
Clathrin-Mediated EndocytosisCellular Uptake9.5[3]
Wiskostatin Dynamin IGTPase Activity20.7[1]
Clathrin-Mediated EndocytosisCellular Uptake6.9[1]
N-WASPActin Polymerization< 10[5]

Table 1: Comparative Inhibitory Activities of this compound and Wiskostatin.

Signaling Pathways and Experimental Workflows

N-WASP Signaling Pathway

The activation of N-WASP is a critical step in the regulation of actin dynamics. In its inactive state, N-WASP exists in an autoinhibited conformation. The binding of activators, such as the GTP-bound form of the Rho GTPase Cdc42 and phosphoinositides (e.g., PI(4,5)P2), induces a conformational change that relieves this autoinhibition, allowing the VCA domain to activate the Arp2/3 complex and initiate actin polymerization. Wiskostatin acts by stabilizing the autoinhibited state, thus preventing this activation cascade.

N_WASP_Signaling cluster_upstream Upstream Signals cluster_nwasp N-WASP Regulation cluster_downstream Downstream Effectors Cdc42_GDP Cdc42-GDP Cdc42_GTP Cdc42-GTP Cdc42_GDP->Cdc42_GTP GEF NWASP_inactive N-WASP (Autoinhibited) Cdc42_GTP->NWASP_inactive Activation PIP2 PI(4,5)P2 PIP2->NWASP_inactive Activation NWASP_active N-WASP (Active) NWASP_inactive->NWASP_active Arp23 Arp2/3 Complex NWASP_active->Arp23 Activation Actin Actin Polymerization Arp23->Actin Nucleation Wiskostatin Wiskostatin Wiskostatin->NWASP_inactive Stabilizes

N-WASP activation pathway and the inhibitory action of Wiskostatin.
Dynamin-Mediated Endocytosis Workflow

Dynamin plays a crucial role in the final step of clathrin-mediated endocytosis: the scission of the newly formed vesicle from the plasma membrane. This process is dependent on dynamin's ability to oligomerize at the neck of the budding vesicle and, through GTP hydrolysis, induce a conformational change that leads to membrane fission. Dynamin inhibitors, such as this compound, block this process by inhibiting the GTPase activity of dynamin.

Endocytosis_Workflow cluster_process Clathrin-Mediated Endocytosis P0 1. Ligand Binding & Receptor Clustering P1 2. Clathrin Coat Assembly P0->P1 P2 3. Membrane Invagination P1->P2 P3 4. Dynamin Recruitment & Oligomerization P2->P3 P4 5. GTP Hydrolysis & Vesicle Scission P3->P4 P5 6. Uncoating & Vesicle Trafficking P4->P5 Dynamin_Inhibitor This compound Dynamin_Inhibitor->P4 Inhibits GTPase Activity

Workflow of dynamin-mediated endocytosis and the point of inhibition by this compound.

Experimental Protocols

In Vitro Dynamin GTPase Assay (Malachite Green Assay)

This assay measures the GTPase activity of purified dynamin by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Purified Dynamin I protein

  • GTP solution (10 mM)

  • Assay Buffer (20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

    • Solution C: 1% (v/v) Triton X-100

    • Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B, then add 0.02 parts of Solution C. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a dilution series of the inhibitor (this compound or Wiskostatin) in Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).

  • Add 30 µL of purified dynamin (e.g., at 1 µM final concentration) in Assay Buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of GTP solution (to a final concentration of 1 mM).

  • Incubate the plate at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a plate reader.

  • Generate a standard curve using the phosphate standard to determine the concentration of Pi released in each reaction.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Clathrin-Mediated Endocytosis Assay (Transferrin Uptake Assay)

This assay measures the efficiency of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin, a classic cargo for this pathway, using flow cytometry.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • Serum-free medium

  • Fluorescently labeled Transferrin (e.g., Alexa Fluor 647-Transferrin)

  • Inhibitor (this compound or Wiskostatin)

  • Acidic Wash Buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

  • PBS

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the inhibitor (or vehicle control) in serum-free medium for 30 minutes at 37°C.

  • Add fluorescently labeled transferrin (e.g., 25 µg/mL final concentration) to each well and incubate for 15 minutes at 37°C to allow for uptake.

  • To stop the uptake, place the plate on ice and wash the cells twice with ice-cold PBS.

  • To remove surface-bound transferrin, incubate the cells with ice-cold Acidic Wash Buffer for 5 minutes on ice.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and resuspend in PBS containing 1% BSA.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Calculate the mean fluorescence intensity (MFI) for each condition.

  • Determine the percent inhibition of transferrin uptake for each inhibitor concentration and calculate the IC50 value.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay monitors the kinetics of actin polymerization by measuring the increase in fluorescence of pyrene-labeled actin upon its incorporation into actin filaments.

Materials:

  • Monomeric actin (G-actin), with a fraction labeled with pyrene

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization Buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • N-WASP protein

  • Arp2/3 complex

  • Cdc42 (pre-loaded with GTPγS)

  • Inhibitor (Wiskostatin)

  • Fluorometer

Procedure:

  • Prepare a reaction mix containing G-actin (e.g., 2 µM final concentration, with 5-10% pyrene-labeled actin) in G-buffer.

  • Add N-WASP, Arp2/3 complex, and activated Cdc42 to the reaction mix to stimulate actin polymerization.

  • Add various concentrations of Wiskostatin (or vehicle control) to the reaction mix.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the sample in a fluorometer and record the pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • Plot the fluorescence intensity as a function of time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the inhibitor on the lag phase, polymerization rate, and steady-state fluorescence.

Conclusion

This compound represents a significant advancement in the development of potent and selective dynamin inhibitors. As a Wiskostatin analogue, it exhibits substantially increased potency against dynamin I GTPase activity, making it a valuable tool for dissecting the roles of dynamin in cellular processes. While Wiskostatin's utility is hampered by its off-target effects on N-WASP and cellular ATP levels, the off-target profile of this compound requires further investigation to fully establish its specificity. The experimental protocols provided in this guide offer a framework for the characterization and comparison of these and other inhibitors of endocytosis. Continued research into the development and characterization of specific dynamin inhibitors like this compound will undoubtedly enhance our understanding of endocytic pathways and may pave the way for novel therapeutic strategies targeting these fundamental cellular processes.

References

The Role of Dynamin-2 in Clathrin-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of cargo, from nutrients and signaling receptors to pathogens. This intricate process involves the coordinated action of numerous proteins, with the large GTPase Dynamin-2 (DNM2) playing a pivotal and indispensable role in the final scission event that liberates a nascent vesicle from the plasma membrane. This technical guide provides an in-depth exploration of the function of Dynamin-2 in CME, detailing its molecular mechanism, key quantitative parameters, and the experimental methodologies used to elucidate its function. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of endocytosis and related cellular processes.

Introduction to Dynamin-2 and its Core Function in CME

Dynamin-2 is a ubiquitously expressed 100-kDa mechanochemical enzyme belonging to the dynamin superfamily of large GTPases.[1] In the context of CME, Dynamin-2 is recruited to the neck of deeply invaginated clathrin-coated pits.[2] There, it assembles into a helical collar that, through a process dependent on GTP hydrolysis, constricts and ultimately severs the membrane stalk, releasing the clathrin-coated vesicle into the cytoplasm.[2] This scission event is the culmination of a complex series of molecular interactions and conformational changes.

The function of Dynamin-2 is not limited to a simple mechanical scission role; it also acts as a regulatory hub, interacting with a multitude of accessory proteins that modulate its recruitment, assembly, and enzymatic activity.[3] Furthermore, recent studies have suggested a dual role for Dynamin-2, where it may also function at earlier stages of clathrin-coated pit maturation as a fidelity monitor.[4]

Molecular Mechanism of Dynamin-2 in Vesicle Scission

The action of Dynamin-2 in CME can be dissected into several key steps:

  • Recruitment: Dynamin-2 is recruited from the cytosol to the neck of the invaginated clathrin-coated pit. This recruitment is mediated by the interaction of its Proline-Rich Domain (PRD) with SH3 domain-containing proteins, such as endophilin and amphiphysin, which are already present at the endocytic site.[2] Additionally, the Pleckstrin Homology (PH) domain of Dynamin-2 binds to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in the plasma membrane, further anchoring it to the site of action.[2]

  • Assembly: Upon recruitment, Dynamin-2 monomers self-assemble into a helical polymer that wraps around the membrane neck.[4] This assembly process is a critical prerequisite for its GTPase activity and subsequent membrane fission.

  • GTP Hydrolysis and Constriction: The binding and hydrolysis of GTP by the GTPase domain of Dynamin-2 induces a conformational change in the helical polymer. This change is thought to generate a constrictive force on the underlying membrane tubule, narrowing the neck of the vesicle.[5]

  • Scission: The precise mechanism of membrane scission remains an area of active research, with several models proposed. The leading model suggests that the GTP hydrolysis-driven constriction, potentially coupled with a twisting motion, leads to the fission of the lipid bilayer and the release of the vesicle.

The interplay between Dynamin-2 and the actin cytoskeleton is also crucial for efficient CME. Actin polymerization is thought to provide the force necessary for membrane invagination and to aid in the final scission process, often preceding the robust recruitment of Dynamin-2.[6][7]

Quantitative Data on Dynamin-2 Function

The study of Dynamin-2 in CME has benefited greatly from quantitative live-cell imaging and in vitro biochemical assays. The following tables summarize key quantitative data related to Dynamin-2 function.

Table 1: Stoichiometry and Dynamics of Dynamin-2 Recruitment in CME
ParameterValueCell TypeMethodReference
Molecules per early phase recruitment event2-4SK-MEL-2TIRF Microscopy[6][7][8]
Molecules recruited in the final 20s of CME~26SK-MEL-2TIRF Microscopy[6][7][8]
Estimated number of helical turns formed~1SK-MEL-2TIRF Microscopy[6][9]
Mean lifetime of Dynamin-2 at endocytic sites125 ± 112 sSK-MEL-2TIRF Microscopy[10]
Table 2: Kinetic Parameters of Dynamin-2 GTPase Activity
ParameterValueConditionMethodReference
Basal GTP hydrolysis rate~0.04 min⁻¹10 µM GTPFluorescence Polarization[11]
Dissociation constant (Kd) for mantdGTP0.5 µMHigh ionic strengthFluorescence Stopped-Flow[12][13][14]
Km for GTP (R66A mutant)Significantly higher than wild-typeIn vitro GTPase assayTLC/Enzyme-coupled assay[5]
Table 3: Inhibitors of Dynamin-2 and their Potency
InhibitorTargetIC₅₀Assay ConditionReference
DynasoreDynamin I/II~15 µMIn vitro GTPase assay[15]
Dyngo-4aDynamin I0.38 µMBrain recombinant protein[16][17]
Dyngo-4aDynamin II2.3 µMRecombinant mouse protein[16][17]
Dyngo-4aTransferrin endocytosis5.7 µMU2OS cells[1][16]
Dyngo-4aClathrin-mediated endocytosis5.5 µM-[18]

Signaling Pathways and Experimental Workflows

Dynamin-2 Signaling in Clathrin-Mediated Endocytosis

The recruitment and activity of Dynamin-2 are tightly regulated through a network of protein-protein and protein-lipid interactions. The following diagram illustrates the key players and their relationships in the signaling pathway leading to vesicle scission.

Dynamin2_Signaling_Pathway Plasma_Membrane Plasma Membrane (PI(4,5)P2 rich) Clathrin_Coated_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Coated_Pit forms on Dynamin2 Dynamin-2 Plasma_Membrane->Dynamin2 anchors via PH domain Vesicle_Scission Vesicle Scission Clathrin_Coated_Pit->Vesicle_Scission leads to Adaptor_Proteins Adaptor Proteins (e.g., AP2) Adaptor_Proteins->Clathrin_Coated_Pit recruits SH3_Proteins SH3 Domain Proteins (Endophilin, Amphiphysin) SH3_Proteins->Clathrin_Coated_Pit localizes to neck SH3_Proteins->Dynamin2 recruits via PRD Dynamin2->Dynamin2 Dynamin2->Vesicle_Scission GTP hydrolysis drives Actin_Cytoskeleton Actin Cytoskeleton Actin_Cytoskeleton->Clathrin_Coated_Pit provides force for invagination Actin_Cytoskeleton->Dynamin2 promotes recruitment and function

Caption: Signaling pathway of Dynamin-2 in CME.

Experimental Workflow for Studying Dynamin-2 Function

Investigating the role of Dynamin-2 in CME typically involves a combination of in vitro biochemical assays and in vivo live-cell imaging. The following diagram outlines a common experimental workflow.

Experimental_Workflow Start Hypothesis: Investigate Dynamin-2 function In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo GTPase_Assay GTPase Activity Assay In_Vitro->GTPase_Assay Liposome_Binding Liposome Binding/Tubulation Assay In_Vitro->Liposome_Binding Live_Cell_Imaging Live-Cell Imaging (TIRF) In_Vivo->Live_Cell_Imaging Inhibitor_Studies Pharmacological Inhibition In_Vivo->Inhibitor_Studies Genetic_Perturbation Genetic Perturbation (siRNA/CRISPR) In_Vivo->Genetic_Perturbation Data_Analysis Quantitative Data Analysis GTPase_Assay->Data_Analysis Liposome_Binding->Data_Analysis Live_Cell_Imaging->Data_Analysis Inhibitor_Studies->Data_Analysis Genetic_Perturbation->Data_Analysis Conclusion Conclusion on Dynamin-2 Role Data_Analysis->Conclusion

Caption: A typical experimental workflow.

Experimental Protocols

In Vitro Dynamin-2 GTPase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring GTP hydrolysis by detecting the release of inorganic phosphate (Pi).[19][20]

Materials:

  • Purified recombinant Dynamin-2 protein

  • GTP stock solution (e.g., 100 mM)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent: (e.g., a commercially available kit or a solution of malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer.

  • Set up the reaction: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Dynamin-2 protein (to a final concentration of e.g., 0.5 µM)

    • (Optional) Stimulating agents like liposomes or SH3 domain-containing proteins.

  • Initiate the reaction: Add GTP to a final concentration of 1 mM to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

  • Stop the reaction: Stop the reaction by adding an equal volume of Malachite Green Reagent.

  • Develop color: Allow the color to develop for 15-30 minutes at room temperature.

  • Measure absorbance: Read the absorbance at a wavelength of ~620-650 nm using a microplate reader.

  • Calculate Pi release: Use the standard curve to determine the concentration of Pi released in each well. Calculate the GTPase activity as nmol Pi/min/mg of Dynamin-2.

Live-Cell Imaging of Dynamin-2 Recruitment using TIRF Microscopy

This protocol provides a general framework for visualizing the recruitment of fluorescently tagged Dynamin-2 to clathrin-coated pits at the plasma membrane.[21][22][23]

Materials:

  • Cells stably or transiently expressing fluorescently tagged Dynamin-2 (e.g., DNM2-EGFP) and a clathrin marker (e.g., Clathrin light chain-RFP).

  • Glass-bottom imaging dishes.

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers (e.g., 488 nm for EGFP, 561 nm for RFP), an EMCCD or sCMOS camera, and environmental control (37°C, 5% CO₂).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Cell culture and transfection: Plate cells on glass-bottom dishes. If using transient transfection, transfect cells with plasmids encoding the fluorescently tagged proteins 24-48 hours before imaging.

  • Microscope setup:

    • Turn on the microscope, lasers, and environmental chamber. Allow the system to equilibrate.

    • Calibrate the TIRF angle to achieve optimal signal-to-noise for visualizing events at the plasma membrane.

  • Image acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate a cell with good expression of both fluorescent proteins.

    • Set up a time-lapse acquisition sequence, typically acquiring images every 1-2 seconds for several minutes. Use simultaneous or fast sequential imaging for two-color acquisition.

    • Adjust laser power and exposure times to minimize phototoxicity while maintaining a good signal.

  • Image analysis:

    • Correct for any photobleaching.

    • Use particle tracking software to identify and track individual clathrin-coated pits and the associated Dynamin-2 signal.

    • Quantify the fluorescence intensity of Dynamin-2 and clathrin over time for each tracked event.

    • Analyze the recruitment kinetics, lifetime, and stoichiometry of Dynamin-2 at endocytic sites.

Conclusion

Dynamin-2 is a master regulator of the final stages of clathrin-mediated endocytosis. Its intricate mechanism, involving recruitment, assembly, and GTP-hydrolysis-driven membrane fission, is essential for cellular homeostasis. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further unravel the complexities of Dynamin-2 function. As a key player in a fundamental cellular process, Dynamin-2 remains a critical target for understanding disease pathogenesis and for the development of novel therapeutic interventions. The continued application of advanced imaging and biochemical techniques will undoubtedly shed further light on the multifaceted roles of this essential GTPase.

References

Investigating Dynamin GTPase Activity with Dynamin IN-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of dynamin GTPase activity with a focus on the inhibitor, Dynamin IN-2. Dynamin is a large GTPase essential for clathrin-mediated endocytosis and vesicle trafficking. Its dysfunction is implicated in various diseases, making it a critical target for therapeutic development. This document offers detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to aid researchers in this field.

Introduction to Dynamin and this compound

Dynamin is a mechanochemical enzyme that oligomerizes around the neck of budding vesicles and utilizes the energy from GTP hydrolysis to mediate membrane fission[1]. Mammals have three dynamin isoforms: dynamin-1 (neuron-specific), dynamin-2 (ubiquitously expressed), and dynamin-3 (predominantly in the testis and lungs)[2]. Dynamin-2, being ubiquitously expressed, is a key player in numerous cellular processes, including receptor-mediated endocytosis, and its inhibition can have significant effects on cellular signaling[3][4].

This compound is a potent, cell-permeable inhibitor of dynamin's GTPase activity. It serves as a valuable tool for studying the cellular functions of dynamin and for validating dynamin as a therapeutic target. Understanding its mechanism of action and having robust protocols to assess its effects are crucial for its effective use in research and drug development.

Quantitative Analysis of Dynamin Inhibitors

The potency of this compound and other commonly used dynamin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the dynamin isoform and the specific assay conditions. The following table summarizes the reported IC50 values for several dynamin inhibitors, providing a comparative overview of their potency.

InhibitorDynamin 1 IC50 (µM)Dynamin 2 IC50 (µM)Cellular Assay IC50 (µM)Reference
This compound 1.0Data not available9.5 (Clathrin-mediated endocytosis)MedchemExpress
Dynasore 1515~15 (Transferrin uptake)[5]
Dyngo-4a 0.38 (brain recombinant)2.3 (recombinant mouse)5.7 (Transferrin endocytosis)[5]
Dynole 34-2 6.914.2Data not available[5]

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of dynamin GTPase activity and the effects of its inhibitors. Below are step-by-step protocols for two key experiments: a biochemical GTPase activity assay and a cell-based endocytosis assay.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin. The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Materials:

  • Purified dynamin protein

  • This compound or other inhibitors

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)[6]

  • Malachite Green Reagent A (Malachite green hydrochloride in H2SO4)[7]

  • Malachite Green Reagent B (Ammonium molybdate in H2SO4 with a stabilizing agent)[7]

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a dilution series of this compound in Assay Buffer.

    • Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM)[6].

    • Prepare phosphate standards for the standard curve.

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer (for no enzyme control), 25 µL of purified dynamin solution, and 25 µL of the this compound dilution series to respective wells[8].

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the GTP working solution to all wells to start the reaction[8].

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes)[8].

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding 10 µL of Malachite Green Reagent A to each well[7].

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of Malachite Green Reagent B to each well and incubate for 20 minutes at room temperature for color development[7].

  • Measurement:

    • Read the absorbance at 620-660 nm using a microplate reader[9].

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Generate a phosphate standard curve.

    • Calculate the amount of phosphate released in each sample.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Transferrin Uptake Assay (Cell-Based)

This assay measures the effect of dynamin inhibitors on clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.

Materials:

  • Cultured cells (e.g., HeLa, COS-7) grown on coverslips

  • This compound or other inhibitors

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)[10]

  • Serum-free cell culture medium

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Seed cells on coverslips in a 24-well plate and grow to 60-70% confluency[11].

  • Inhibitor Treatment and Starvation:

    • Pre-treat the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

    • During the last hour of treatment, starve the cells in serum-free medium to deplete endogenous transferrin[12].

  • Transferrin Uptake:

    • Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells[10].

    • Incubate at 37°C for a short period (e.g., 1-5 minutes) to allow for internalization[10].

  • Fixation and Staining:

    • Quickly wash the cells with ice-cold PBS to stop endocytosis.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature[10].

    • Wash the cells three times with PBS.

    • Mount the coverslips on glass slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ).

    • Plot the percentage of transferrin uptake inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved, the following diagrams were generated using Graphviz (DOT language).

Dynamin's Role in Clathrin-Mediated Endocytosis

This diagram illustrates the key steps of clathrin-mediated endocytosis and the point of dynamin intervention.

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Adaptor Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly VesicleNeck Vesicle Neck CoatedPit->VesicleNeck Invagination Dynamin Dynamin Dynamin->VesicleNeck Oligomerization CoatedVesicle Clathrin-Coated Vesicle VesicleNeck->CoatedVesicle GTP Hydrolysis (Fission) Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibition

Caption: Dynamin's critical role in vesicle fission during endocytosis.

Experimental Workflow for Assessing this compound Activity

This flowchart outlines the general steps for evaluating the inhibitory effect of this compound.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Dilution Series start->prep_inhibitor biochem_assay Biochemical Assay (GTPase Activity) prep_inhibitor->biochem_assay cell_assay Cell-Based Assay (Transferrin Uptake) prep_inhibitor->cell_assay data_acq_biochem Measure Phosphate Release biochem_assay->data_acq_biochem data_acq_cell Quantify Intracellular Transferrin cell_assay->data_acq_cell analysis Data Analysis (IC50 Determination) data_acq_biochem->analysis data_acq_cell->analysis end End analysis->end

Caption: Workflow for evaluating this compound's inhibitory effects.

Downstream Signaling Affected by Dynamin Inhibition

Inhibition of dynamin-mediated endocytosis can impact various signaling pathways that are dependent on receptor internalization. One such example is the Platelet-Derived Growth Factor (PDGF) signaling pathway.

PDGF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binding & Dimerization Endocytosis Dynamin-Dependent Endocytosis PDGFR->Endocytosis STAT3 STAT3 PDGFR->STAT3 Activation PI3K PI3K Endocytosis->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 MYC MYC Expression pSTAT3->MYC Akt Akt Proliferation Cell Proliferation MYC->Proliferation Dynamin_IN2 This compound Dynamin_IN2->Endocytosis Inhibition

Caption: Inhibition of dynamin affects PDGF-induced STAT3 signaling.[13][14][15]

Discussion and Considerations

When investigating dynamin GTPase activity with inhibitors like this compound, it is crucial to consider potential off-target effects. Some dynamin inhibitors have been shown to affect cellular processes independently of their action on dynamin[16][17][18]. Therefore, it is recommended to use multiple, structurally distinct inhibitors and, where possible, genetic approaches such as siRNA-mediated knockdown or knockout cell lines to validate findings.

The choice of experimental system is also important. While biochemical assays using purified components provide a clean system to study direct inhibition of GTPase activity, cell-based assays are essential to understand the inhibitor's efficacy in a physiological context, including its cell permeability and stability.

References

An In-depth Technical Guide to the Specificity of Dynamin IN-2 for Dynamin Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the dynamin inhibitor, Dynamin IN-2, with a focus on its specificity towards the different dynamin isoforms. This document summarizes the available quantitative data, outlines key experimental protocols for assessing dynamin inhibition, and visualizes relevant biological pathways and experimental workflows.

Introduction to Dynamin and its Isoforms

Dynamin is a large GTPase that plays a crucial role in membrane fission events, most notably in the scission of nascent vesicles from a parent membrane during endocytosis. Mammalian cells express three distinct dynamin isoforms, each with a unique tissue distribution and specialized cellular functions:

  • Dynamin-1 (Dyn1): Predominantly expressed in neurons, Dynamin-1 is essential for the rapid recycling of synaptic vesicles, a process critical for sustained neurotransmission.[1][2]

  • Dynamin-2 (Dyn2): This isoform is ubiquitously expressed in all tissues and is considered the "housekeeping" dynamin, responsible for constitutive clathrin-mediated endocytosis (CME) and other vesicular trafficking events in non-neuronal cells.[1][2][3]

  • Dynamin-3 (Dyn3): Primarily found in the brain, testes, and lungs, Dynamin-3 has roles in specialized contexts, including at the postsynaptic density and in sperm development.[1][2][3]

While these isoforms share approximately 80% sequence homology and have some overlapping functions, their distinct expression patterns and subtle functional differences make them individual targets for therapeutic intervention.[1][3][4][5] All dynamin isoforms share a common domain structure, including an N-terminal GTPase domain, a middle domain, a pleckstrin homology (PH) domain for membrane binding, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD) that mediates interactions with other proteins.[2][6][7]

Overview of this compound

This compound is a potent, cell-permeable small molecule inhibitor of dynamin.[1] It is an analog of Wiskostatin, a compound initially identified as an inhibitor of the N-WASP actin remodeling complex.[7] Subsequent research revealed that Wiskostatin and its analogs, including this compound, also exhibit inhibitory activity against dynamin's GTPase function.

Quantitative Data on Isoform Specificity of this compound

The specificity of a dynamin inhibitor for the different isoforms is a critical parameter for its use as a research tool and for its potential therapeutic development. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The available literature provides a definitive IC50 value for this compound against the GTPase activity of Dynamin-1. However, at present, there is no published data on the IC50 values of this compound for Dynamin-2 or Dynamin-3. This data gap prevents a direct comparison of the inhibitor's potency across all three major isoforms.

InhibitorTarget IsoformAssay TypeIC50 (µM)Reference
This compound Dynamin-1GTPase Activity1.0[1]
Dynamin-2GTPase ActivityNot Reported
Dynamin-3GTPase ActivityNot Reported
Clathrin-Mediated EndocytosisCellular Assay9.5[1]

Experimental Protocols

The determination of inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments used in the characterization of dynamin inhibitors like this compound.

Biochemical Assay: Dynamin GTPase Activity

The GTPase activity of dynamin is a direct measure of its enzymatic function and is the most common target for in vitro inhibitor screening.

Principle: This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). The effect of an inhibitor is determined by quantifying the reduction in the amount of Pi produced in its presence.

Detailed Protocol (Malachite Green Assay):

  • Reagent Preparation:

    • Dynamin Protein: Purified recombinant dynamin-1, -2, or -3.

    • GTP Stock Solution: 10 mM GTP in assay buffer.

    • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2.

    • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This final reagent should be prepared fresh.

    • Inhibitor Stock: this compound dissolved in DMSO to a concentration of 10 mM.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of assay buffer containing varying concentrations of this compound (prepared by serial dilution from the stock). Include a DMSO-only control.

    • Add 20 µL of purified dynamin protein (e.g., 100 nM final concentration) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of GTP solution (e.g., 100 µM final concentration).

    • Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of the Malachite Green reagent.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at 620 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Pi.

    • Convert absorbance values to the amount of Pi produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Clathrin-Mediated Endocytosis (Transferrin Uptake)

This assay assesses the ability of an inhibitor to block dynamin function within a cellular context by measuring the internalization of a cargo that relies on clathrin-mediated endocytosis.

Principle: Fluorescently labeled transferrin binds to the transferrin receptor on the cell surface and is internalized via clathrin-coated vesicles in a dynamin-dependent manner. The amount of internalized transferrin can be quantified by microscopy or flow cytometry.

Detailed Protocol:

  • Cell Culture:

    • Plate cells (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Inhibitor Treatment:

    • Wash the cells with serum-free media.

    • Incubate the cells with varying concentrations of this compound (or DMSO control) in serum-free media for 30 minutes at 37°C.

  • Transferrin Internalization:

    • Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to each well at a final concentration of 25 µg/mL.

    • Incubate at 37°C for 10-15 minutes to allow for internalization.

  • Removal of Surface-Bound Transferrin:

    • Place the plate on ice to stop endocytosis.

    • Wash the cells twice with ice-cold PBS.

    • To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with an acid strip buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.

    • Wash twice more with ice-cold PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS and mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the total fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).

    • Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

Dynamin's Role in Clathrin-Mediated Endocytosis

The following diagram illustrates the key steps of clathrin-mediated endocytosis, highlighting the critical role of dynamin in vesicle scission.

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane Receptor Receptor Pit_Formation 2. Pit Formation (Adaptor & Clathrin Recruitment) Receptor->Pit_Formation Initiates Adaptor_Proteins Adaptor_Proteins Clathrin Clathrin Dynamin Dynamin Cargo_Binding 1. Cargo Binding to Receptor Pit_Invagination 3. Pit Invagination Pit_Formation->Pit_Invagination Neck_Constriction 4. Neck Constriction (Dynamin Recruitment) Pit_Invagination->Neck_Constriction Vesicle_Scission 5. Vesicle Scission (GTP Hydrolysis) Neck_Constriction->Vesicle_Scission Uncoating 6. Uncoating Vesicle_Scission->Uncoating

Caption: The role of dynamin in clathrin-mediated endocytosis.

Experimental Workflow for Dynamin Inhibitor Characterization

This diagram outlines a typical workflow for identifying and characterizing a novel dynamin inhibitor.

Inhibitor_Workflow Start Start HTS High-Throughput Screen (e.g., Malachite Green Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->HTS No Hits Dose_Response Dose-Response & IC50 Determination (Dynamin-1) Hit_Identification->Dose_Response Primary Hits Isoform_Specificity Isoform Specificity Testing (Dynamin-2, Dynamin-3) Dose_Response->Isoform_Specificity Cellular_Assay Cell-Based Assay (Transferrin Uptake) Isoform_Specificity->Cellular_Assay Toxicity_Assay Cytotoxicity Assay Cellular_Assay->Toxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics, Binding) Toxicity_Assay->Mechanism_of_Action End End Mechanism_of_Action->End

Caption: Workflow for dynamin inhibitor screening and characterization.

Conclusion

This compound is a potent inhibitor of the GTPase activity of Dynamin-1, with a reported IC50 of 1.0 µM.[1] It effectively blocks clathrin-mediated endocytosis in cellular models, confirming its utility as a tool for studying dynamin-dependent trafficking pathways.[1] However, a comprehensive understanding of its specificity is currently limited by the lack of publicly available data on its inhibitory activity against Dynamin-2 and Dynamin-3. Given that many dynamin inhibitors exhibit activity across isoforms, it is plausible that this compound also inhibits Dynamin-2 and -3, but further experimental validation is required to determine its precise isoform selectivity profile. Researchers and drug development professionals should consider this data gap when designing experiments or interpreting results using this compound. Future studies directly comparing the potency of this compound across all three dynamin isoforms will be invaluable for its full characterization as a chemical probe.

References

understanding the discovery and development of Dynamin IN-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of Dynamin Inhibitors: A Focus on Iminodyn-22

This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of potent dynamin inhibitors, with a specific focus on Iminodyn-22. While the term "Dynamin IN-2" does not correspond to a recognized molecule in the scientific literature, Iminodyn-22 serves as a well-characterized example of a potent inhibitor of Dynamin II, a key protein involved in cellular membrane trafficking. This document is intended for researchers, scientists, and drug development professionals.

Dynamin is a large GTPase enzyme essential for various forms of endocytosis, a fundamental process for nutrient uptake, signal transduction, and synaptic vesicle recycling.[1] The ubiquitously expressed isoform, Dynamin II, is a critical regulator of clathrin-mediated endocytosis.[2] Given its central role in cellular function, dynamin has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurological disorders.[3]

Discovery and Development of the Iminodyn Class

The development of the iminochromene-based dynamin inhibitors, termed "iminodyns," arose from rational drug design.[4] Researchers identified the iminochromene scaffold as a promising starting point due to its structural similarities to the tyrphostin moiety found in another class of dynamin inhibitors, the Bis-T series.[4] This led to the synthesis of a library of iminochromene compounds to explore their potential as dynamin GTPase inhibitors.[2][4] From this library, several potent inhibitors emerged, including Iminodyn-22.[2]

cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Validation A Scaffold Identification (Iminochromene) B Library Synthesis (Iminodyns 14-38) A->B C Hit Identification (e.g., Iminodyn-17, -22, -23) B->C D Dynamin GTPase Assay (Biochemical) C->D F Receptor-Mediated Endocytosis (RME) Assay C->F G Synaptic Vesicle Endocytosis (SVE) Assay C->G E Kinetic Analysis (Uncompetitive Inhibition) D->E H Structure-Activity Relationship (SAR) Studies D->H F->H G->H

Discovery and development workflow for the Iminodyn series of dynamin inhibitors.

Quantitative Data

The inhibitory activity of Iminodyn-22 was quantified through both biochemical and cell-based assays. The results demonstrate its high potency against the enzymatic activity of dynamin and its effectiveness in blocking dynamin-dependent cellular processes.

Assay Type Target Inhibitor IC50 Value Reference
Biochemical Dynamin I & II GTPase ActivityIminodyn-22450 ± 50 nM[2]
Cellular Receptor-Mediated Endocytosis (RME)Iminodyn-2210.7 ± 4.5 µM[2][4]
Cellular Synaptic Vesicle Endocytosis (SVE)Iminodyn-2299.5 ± 1.7 µM[2][4]

Mechanism of Action

Iminodyn-22 functions by directly inhibiting the enzymatic activity of dynamin. Kinetic studies have revealed that it acts as an uncompetitive inhibitor with respect to GTP, the substrate for dynamin's GTPase activity.[2][4] This mode of inhibition suggests that Iminodyn-22 binds to the dynamin-GTP complex. Further investigation has identified the binding site as the GTPase Allosteric Site (GAS) domain.[5] By targeting this domain, Iminodyn-22 prevents the conformational changes necessary for membrane fission, effectively halting the process of vesicle scission from the parent membrane during endocytosis.[4]

cluster_0 Normal Dynamin Function cluster_1 Inhibition by Iminodyn-22 A Dynamin recruitment to clathrin-coated pit neck B GTP binding A->B C Self-assembly & GTP hydrolysis B->C F Iminodyn-22 binds to Dynamin-GTP complex at GAS domain B->F D Conformational change C->D E Membrane fission & vesicle release D->E G Inhibition of GTP hydrolysis F->G H No conformational change G->H I Vesicle scission blocked H->I

Mechanism of action of Iminodyn-22 in the inhibition of dynamin-mediated endocytosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dynamin inhibitors like Iminodyn-22.

Dynamin GTPase Activity Assay (Colorimetric)

This assay measures the rate of GTP hydrolysis by dynamin by quantifying the amount of inorganic phosphate (Pi) released. The malachite green assay is a common colorimetric method for this purpose.[6][7]

Materials:

  • Purified dynamin protein

  • GTP solution (1 mM)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)

  • Iminodyn-22 or other inhibitors at various concentrations

  • Malachite green reagent

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a microplate well containing the assay buffer and the desired concentration of Iminodyn-22.

  • Add purified dynamin protein to the reaction mixture and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a specific time period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an EDTA solution.

  • Add the malachite green reagent to each well and incubate for 5-10 minutes at room temperature to allow color development.

  • Measure the absorbance at approximately 650 nm using a spectrophotometer.

  • Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Prepare reaction mix (Buffer, Inhibitor) B Add Dynamin Incubate @ 37°C A->B C Initiate with GTP Incubate @ 37°C B->C D Stop reaction (EDTA) C->D E Add Malachite Green Reagent D->E F Measure Absorbance (~650 nm) E->F G Calculate Pi released & % Inhibition F->G

Workflow for a colorimetric dynamin GTPase activity assay.
Receptor-Mediated Endocytosis (RME) Assay

This cell-based assay assesses the ability of a compound to inhibit the internalization of a specific cargo that enters the cell via clathrin-mediated endocytosis, such as transferrin.[4][8]

Materials:

  • Adherent cell line (e.g., HeLa, U2OS) cultured on glass coverslips or in optical-bottom plates[4]

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)

  • Cell culture medium

  • Iminodyn-22 or other inhibitors at various concentrations

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Plate cells and allow them to adhere and grow to an appropriate confluency.

  • Pre-incubate the cells with various concentrations of Iminodyn-22 in serum-free medium for a designated time (e.g., 30 minutes) at 37°C.

  • Add fluorescently labeled transferrin to the medium and incubate for a further 5-15 minutes at 37°C to allow for internalization.

  • To remove non-internalized, surface-bound transferrin, place the cells on ice and wash them with ice-cold acidic buffer (acid wash) or a buffer containing an iron chelator.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantify the internalized transferrin by measuring the intracellular fluorescence intensity per cell using image analysis software.

  • Calculate the IC₅₀ value by plotting the percentage of endocytosis inhibition against the logarithm of the inhibitor concentration.

A Plate cells and culture B Pre-incubate with Iminodyn-22 @ 37°C A->B C Add fluorescent Transferrin @ 37°C B->C D Remove surface ligand (Acid wash on ice) C->D E Fix and stain nuclei (PFA, DAPI) D->E F Image with fluorescence microscope E->F G Quantify intracellular fluorescence F->G

Workflow for a fluorescence-based receptor-mediated endocytosis assay.

References

The Impact of Dynamin-2 on Cytoskeletal Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-2 (Dyn2), a ubiquitously expressed large GTPase, is a critical regulator of cellular membrane trafficking, primarily recognized for its role in endocytosis. However, a growing body of evidence reveals its multifaceted involvement in orchestrating cytoskeletal dynamics, influencing both the actin and microtubule networks through intricate signaling pathways. This technical guide provides an in-depth analysis of the current understanding of Dynamin-2's impact on the cytoskeleton, presenting quantitative data, detailed experimental protocols, and key signaling pathways for researchers and drug development professionals.

Data Presentation: Quantitative Analysis of Dynamin-2's Effects

The following tables summarize the key quantitative findings from various studies on the interaction of Dynamin-2 with cytoskeletal components.

Table 1: Dynamin-2 and Actin Interaction

ParameterValueExperimental Context
Binding Affinity (Kd) for F-actin ~0.4 µMDirect interaction between dynamin-1 and F-actin.[1]
~0.3 µMDynamin-1 lacking the Proline-rich domain (PRD) binding to F-actin.[1]
0.19 ± 0.03 μMShibire (Drosophila dynamin) binding to actin.[2]
Actin Bundling 30-40% increase in pelleted actinIn vitro low-speed sedimentation assay with recombinant Dyn2-WT or K562E mutant.[3]
Actin Bundle Diameter 41.0 ± 0.6 nmIn the presence of Dyn2-WT.[3]
41.4 ± 0.5 nmIn the presence of Dyn2-K562E mutant.[3]
80.8 ± 2.8 nmWidth of GTP-treated actin bundles cross-linked by Dyn2 and cortactin.[4]
Stoichiometry 1 dynamin tetramer per 4-6 actin subunitsScatchard analysis of dynamin-1 binding to F-actin.[1]

Table 2: Dynamin-2 GTPase Activity

ConditionGTPase Rate (min⁻¹)Notes
Basal Activity (Dyn1) ~1-10 min⁻¹Self-assembly stimulates activity to ~100-200 min⁻¹.[5]
Basal Activity (Dyn2) ~2 min⁻¹ (low concentration) to ~80 min⁻¹ (>0.5 µM)Demonstrates strong positive cooperativity.[6]
Stimulated Activity (Dyn2) >40-fold higher than Dyn1Due to greater propensity for self-assembly.[6]

Table 3: Dynamin-2 and Microtubule Stability

ConditionObservationMethod
Heterozygous DNM2 mutation in HeLa cells Increase in the level of stabilized (acetylated) microtubules.Western blot analysis of acetylated tubulin.[7]
Expression of wild-type Dyn2 in mutant cells Reduction in stabilized microtubules.Western blot analysis of acetylated tubulin.[7]
Expression of self-assembly-defective Dyn2 mutants Failed to decrease stabilized microtubules.Western blot analysis of acetylated tubulin.[7]
Expression of GTPase-defective Dyn2 mutant (K44A) Reduced microtubule stabilization, similar to wild-type.Western blot analysis of acetylated tubulin.[7]

Signaling Pathways

Dynamin-2's influence on the cytoskeleton is mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate two key pathways.

Dynamin2_Cortactin_Arp2_3_Pathway Ext_Signal External Stimuli (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor Src Src Kinase Receptor->Src Activates Cortactin Cortactin Src->Cortactin Phosphorylates (Tyr) Arp2_3 Arp2/3 Complex Cortactin->Arp2_3 Activates Dynamin2 Dynamin-2 Dynamin2->Cortactin Binds (SH3-PRD) Actin_Nucleation Branched Actin Nucleation Arp2_3->Actin_Nucleation Cytoskeletal_Remodeling Cytoskeletal Remodeling Actin_Nucleation->Cytoskeletal_Remodeling

Dynamin-2, Cortactin, and Arp2/3 Signaling Pathway.

Dynamin2_Rho_ROCK_Pathway Upstream_Signal Upstream Signals RhoA RhoA-GTP Upstream_Signal->RhoA Activates ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Stability Actin Filament Stabilization Cofilin->Actin_Stability Inhibits severing Apical_Constriction Apical Constriction Actin_Stability->Apical_Constriction Myosin_Activity Myosin II Activity MLC->Myosin_Activity Myosin_Activity->Apical_Constriction Dynamin2 Dynamin-2 (GTPase-deficient) Dynamin2->RhoA Potentiates

Dynamin-2 and the Rho-ROCK Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Dynamin-2's role in cytoskeletal dynamics.

F-actin Co-sedimentation Assay

This assay is used to determine the binding of Dynamin-2 to filamentous actin (F-actin) and to quantify its actin-bundling activity.

Materials:

  • Purified recombinant Dynamin-2

  • Monomeric actin (G-actin)

  • Actin Polymerization Buffer (5 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP, 0.5 mM DTT)

  • High-Speed Centrifugation Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Low-Speed Centrifugation Buffer (same as High-Speed, but with lower centrifugal force)

  • SDS-PAGE reagents and equipment

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Actin Polymerization:

    • Prepare a solution of G-actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).

    • Induce polymerization by adding Actin Polymerization Buffer and incubate at room temperature for 1 hour to form F-actin.

  • Binding Reaction:

    • In a microcentrifuge tube, mix a constant concentration of F-actin with varying concentrations of Dynamin-2 in High-Speed Centrifugation Buffer.

    • For bundling analysis, use a single, higher concentration of Dynamin-2.

    • Incubate the mixture at room temperature for 30-60 minutes.

  • Sedimentation:

    • For Binding Affinity (High-Speed): Centrifuge the samples at a high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the F-actin and any bound proteins.

    • For Bundling Activity (Low-Speed): Centrifuge the samples at a lower speed (e.g., 10,000 x g) for 15-30 minutes at room temperature. At this speed, individual actin filaments will not pellet, but larger actin bundles will.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Blue or a more sensitive stain.

    • Quantify the amount of Dynamin-2 and actin in each fraction using densitometry.

    • For binding affinity, plot the amount of bound Dynamin-2 as a function of the free Dynamin-2 concentration to determine the Kd.

    • For bundling activity, calculate the percentage of total actin in the pellet fraction.

In Vitro Microtubule Dynamics Assay

This assay allows for the direct visualization and quantification of the effects of Dynamin-2 on microtubule growth, shrinkage, and catastrophe events using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

  • Unlabeled tubulin

  • GMPCPP (a non-hydrolyzable GTP analog)

  • Microtubule Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

  • GTP

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • TIRF microscope with a temperature-controlled stage

  • Image analysis software for tracking microtubule ends

Procedure:

  • Preparation of Stable Microtubule Seeds:

    • Polymerize a mixture of labeled and unlabeled tubulin in the presence of GMPCPP to create short, stable microtubule seeds.

    • Shear the microtubules to a uniform, short length.

  • Flow Chamber Preparation:

    • Assemble a flow chamber using a glass slide and a coverslip.

    • Coat the inside of the chamber with an antibody against the fluorescent label on the tubulin (e.g., anti-rhodamine) to immobilize the microtubule seeds.

    • Block any remaining non-specific binding sites with a protein like casein.

  • Microtubule Dynamics Reaction:

    • Introduce the stable microtubule seeds into the flow chamber and allow them to bind to the antibody-coated surface.

    • Prepare a reaction mixture containing unlabeled tubulin, GTP, and the oxygen scavenger system in Microtubule Polymerization Buffer. Add purified Dynamin-2 at the desired concentration.

    • Perfuse the reaction mixture into the flow chamber.

  • TIRF Microscopy and Data Acquisition:

    • Place the flow chamber on the temperature-controlled stage of the TIRF microscope (typically 37°C).

    • Acquire time-lapse images of the growing and shrinking microtubules from the ends of the immobilized seeds.

  • Data Analysis:

    • Use image analysis software to generate kymographs (space-time plots) of the microtubule ends.

    • From the kymographs, measure the rates of microtubule growth and shrinkage (slope of the lines) and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).

    • Compare these parameters in the presence and absence of Dynamin-2.

Dynamin-2 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Dynamin-2, which is a key indicator of its activity and can be modulated by its interaction with the cytoskeleton.

Materials:

  • Purified recombinant Dynamin-2

  • GTPase Assay Buffer (e.g., 20 mM HEPES pH 7.2, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)

  • GTP, including a radiolabeled version (e.g., [γ-³²P]GTP) or a system for colorimetric phosphate detection (e.g., Malachite Green-based reagent)

  • Thin Layer Chromatography (TLC) plates (for radioactive assay)

  • Spectrophotometer (for colorimetric assay)

Procedure (Radioactive Method):

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing GTPase Assay Buffer, Dynamin-2, and any potential modulators (e.g., F-actin, microtubules).

    • Pre-incubate at 37°C.

  • Initiation of Reaction:

    • Start the reaction by adding a mixture of unlabeled GTP and [γ-³²P]GTP.

  • Time Points:

    • At various time points, remove a small aliquot of the reaction and spot it onto a TLC plate to stop the reaction.

  • Separation of GTP and GDP:

    • Develop the TLC plate in a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-labeled inorganic phosphate (Pi).

  • Quantification:

    • Dry the TLC plate and expose it to a phosphor screen or autoradiography film.

    • Quantify the amount of ³²P-Pi at each time point.

    • Calculate the initial rate of GTP hydrolysis.

Procedure (Colorimetric Method):

  • Reaction Setup and Initiation:

    • Follow steps 1 and 2 as in the radioactive method, but use only unlabeled GTP.

  • Stopping the Reaction and Phosphate Detection:

    • At each time point, stop the reaction (e.g., by adding EDTA).

    • Add the Malachite Green reagent, which will form a colored complex with the released inorganic phosphate.

  • Quantification:

    • Measure the absorbance of the solution at the appropriate wavelength (e.g., ~620-650 nm).

    • Use a standard curve of known phosphate concentrations to determine the amount of Pi produced.

    • Calculate the rate of GTP hydrolysis.

Conclusion

Dynamin-2 is emerging as a pivotal regulator of the cytoskeleton, with profound implications for cell morphology, migration, and division. Its ability to directly interact with and bundle actin filaments, coupled with its influence on microtubule stability, underscores its role as a central coordinator of cytoskeletal dynamics. The GTPase activity of Dynamin-2 is intricately linked to these functions, often in a context-dependent manner involving key signaling partners like Cortactin and the Rho-ROCK pathway. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further elucidate the mechanisms of Dynamin-2 action and to explore its potential as a therapeutic target in diseases characterized by aberrant cytoskeletal organization.

References

Methodological & Application

Application Notes and Protocols for Dynamin IN-2 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a family of large GTPases essential for membrane fission events, most notably in the scission of nascent vesicles during endocytosis. In the nervous system, dynamin plays a critical role in synaptic vesicle recycling, neurotransmitter receptor internalization, and neuronal development. The dynamin family consists of three main isoforms in mammals: dynamin 1 and 3 are predominantly expressed in neurons, while dynamin 2 is ubiquitously expressed. Given the high expression and critical role of dynamin 1 in presynaptic terminals, its inhibition is a key strategy for studying synaptic function and neurotransmission.

Dynamin IN-2 is a potent, cell-permeable inhibitor of dynamin I GTPase activity. It is an analogue of Wiskostatin and serves as a valuable tool for the acute and reversible inhibition of dynamin-dependent processes in neurons. These notes provide a guide to determining and utilizing the optimal working concentration of this compound for neuronal applications.

Mechanism of Action

This compound primarily targets the GTPase activity of dynamin I. This enzyme's function is crucial for the final "pinching off" of clathrin-coated pits from the plasma membrane to form vesicles. By inhibiting the GTPase activity, this compound effectively stalls this process, leading to an accumulation of invaginated pits and a halt in clathrin-mediated endocytosis (CME). This blockade of synaptic vesicle recycling can rapidly deplete the pool of readily releasable vesicles, thereby inhibiting sustained neurotransmission.

This compound Signaling Pathway Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ligand Binding Clathrin Clathrin Adaptor->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Dynamin Dynamin GTPase Pit->Dynamin Recruitment to Neck Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle GTP Hydrolysis (Scission) GDP GDP + Pi Dynamin->GDP Hydrolysis product Inhibitor This compound Inhibitor->Dynamin Inhibition GTP GTP GTP->Dynamin Required for function

Figure 1. Inhibition of Clathrin-Mediated Endocytosis by this compound.

Quantitative Data Summary

The optimal working concentration of this compound should be determined empirically for each neuronal type and experimental paradigm. The provided IC₅₀ values serve as an excellent starting point for designing a dose-response experiment. Based on available data for this compound and its analogue, Wiskostatin, a concentration range of 1-10 µM is recommended for initial testing in neuronal cultures.

CompoundTarget/ProcessIC₅₀ / Working Conc.Cell TypeNotes
This compound Dynamin I GTPase1.0 µMIn vitro assayPotent inhibition of the neuron-specific isoform.[1]
This compound Clathrin-Mediated Endocytosis9.5 µMCellular assayHigher concentration needed to block the full cellular process.[1]
WiskostatinN-WASP<10 µM-Primary target of Wiskostatin.
WiskostatinDynamin Inhibition20.7 µMIn vitro assayWiskostatin also shows off-target effects on dynamin.
WiskostatinDendritic Spine/Synapse Number2 - 5 µMHippocampal NeuronsNo observed cytotoxicity at these concentrations.

Experimental Protocols

Determining the optimal concentration of this compound requires a two-pronged approach: assessing its efficacy in inhibiting dynamin function and evaluating its potential cytotoxicity. Below is a general workflow and detailed protocols for these key experiments.

Workflow for Optimal Concentration Determination start Prepare Primary Neuronal Culture dose_response Dose-Response Experiment (e.g., 1, 2, 5, 10, 20 µM this compound) start->dose_response viability Cell Viability Assay (MTT Assay) dose_response->viability functional Functional Assay (Transferrin Uptake for CME) dose_response->functional analyze_via Analyze Cytotoxicity (Determine Max Non-Toxic Conc.) viability->analyze_via analyze_func Analyze Inhibition (Determine Min Effective Conc.) functional->analyze_func optimal Determine Optimal Working Concentration analyze_via->optimal analyze_func->optimal end Proceed with Target Experiment optimal->end

Figure 2. Experimental workflow for optimizing this compound concentration.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol assesses the metabolic activity of neurons, which is an indicator of cell viability. A reduction in signal suggests cytotoxicity.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical) plated in a 96-well plate.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Neuronal culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

  • MTT Solvent (e.g., 0.1 N HCl in absolute isopropanol or DMSO).

  • Plate reader capable of measuring absorbance at 570-590 nm.

Procedure:

  • Cell Plating: Seed primary neurons in a 96-well plate at a density appropriate for your culture type and allow them to mature for the desired number of days in vitro (DIV).

  • Compound Preparation: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. A suggested range is 0.5 µM to 50 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).

  • Treatment: Carefully replace the existing medium in each well with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 110 µL).

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well. Pipette up and down gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a plate reader at 590 nm.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. The highest concentration that does not cause a significant decrease in viability is considered the maximum non-toxic concentration.

Protocol 2: Assessing Dynamin Inhibition via Transferrin Uptake Assay

This protocol measures the rate of clathrin-mediated endocytosis (CME) by tracking the internalization of fluorescently-labeled transferrin. Inhibition of dynamin will block this process and reduce the intracellular fluorescence signal.

Materials:

  • Primary neuronal cultures grown on glass coverslips.

  • This compound.

  • Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 647).

  • Serum-free neuronal medium (to prevent competition from unlabeled transferrin in serum).

  • Paraformaldehyde (PFA) 4% in PBS for fixation.

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Procedure:

  • Pre-treatment Starvation: Wash neurons gently with pre-warmed serum-free medium and incubate for 30-60 minutes at 37°C to clear surface-bound transferrin.

  • Inhibitor Treatment: Treat the neurons with the desired, non-toxic concentrations of this compound (and a vehicle control) in serum-free medium for a chosen time (e.g., 30 minutes).

  • Transferrin Pulse: Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) to the medium and incubate for a short period (e.g., 2-10 minutes) at 37°C. This time should be optimized to be within the linear range of uptake.

  • Stop Uptake & Wash: To stop the endocytosis, immediately place the plate on ice and wash the cells three times with ice-cold PBS to remove surface-bound transferrin.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Mounting: Wash the coverslips with PBS, stain nuclei with DAPI if desired, and mount them onto glass slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity per cell or per defined area. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates effective inhibition of CME.

Conclusion and Recommendations

The optimal working concentration for this compound in neuronal cultures is a balance between achieving maximal inhibition of dynamin I and minimizing off-target effects and cytotoxicity. Based on its IC₅₀ of 1.0 µM for dynamin I GTPase and the effective range of its analogue Wiskostatin in neurons, an initial experimental range of 1 µM to 10 µM is recommended. Researchers should perform a careful dose-response analysis for both efficacy (using the transferrin uptake assay) and viability (using the MTT assay) to identify the ideal concentration for their specific neuronal culture system and experimental goals. An incubation time of 30 minutes to 2 hours is a reasonable starting point for observing effects on endocytosis. Always include a vehicle-only (DMSO) control in all experiments.

References

Application Notes and Protocols for Dynamin IN-2 (Dynole® 2-24) in Endocytosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dynamin IN-2, also known as Dynole® 2-24, for the effective blockade of dynamin-dependent endocytosis in cellular assays. This document includes quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Introduction to this compound (Dynole® 2-24)

Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis, particularly clathrin-mediated endocytosis (CME).[1][2] this compound (Dynole® 2-24) is a potent, cell-permeable, second-generation indole-based inhibitor of dynamin I and dynamin II.[1][3] It serves as a powerful tool for studying the role of dynamin in various cellular processes, including nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][2] Dynole® 2-24 exhibits low cellular toxicity, making it a suitable tool for in-cell experiments.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound (Dynole® 2-24) based on in vitro and cellular assays.

Table 1: Inhibitory Potency (IC50) of this compound (Dynole® 2-24)

TargetIC50 Value
Dynamin I GTPase Activity0.56 µM
Dynamin II GTPase Activity5.4 µM
Clathrin-Mediated Endocytosis (CME)1.9 µM

Data sourced from Abcam product datasheet and Gordon et al., 2013.[1][3]

Table 2: Recommended Treatment Conditions for Effective Endocytosis Block

ParameterRecommendationNotes
Working Concentration 10 - 30 µMOptimal concentration may vary depending on the cell type and experimental conditions. A concentration of 10 µM has been shown to cause near-complete inhibition in Jurkat cells.[4]
Treatment Duration 30 minutes to 4 hoursA 30-minute pre-incubation is often sufficient.[5] Longer incubation times (e.g., 2-4 hours) may be necessary for complete inhibition in some systems.[4]
Vehicle DMSOThe final DMSO concentration in the cell culture medium should be kept low, typically ≤ 1%.[3]
Cell Culture Medium Serum-free or low serum (≤ 0.1%)Serum proteins may bind to the inhibitor, reducing its effective concentration. A pre-incubation period of 4-12 hours in serum-free media is recommended before adding the inhibitor.[3]

Experimental Protocols

This section provides a detailed protocol for inhibiting clathrin-mediated endocytosis using this compound (Dynole® 2-24). This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.

Protocol: Inhibition of Transferrin Uptake (A Marker for Clathrin-Mediated Endocytosis)

Materials:

  • This compound (Dynole® 2-24) (e.g., Abcam ab141290)

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., HeLa, U2OS, Jurkat)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-90% confluency on the day of the experiment.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation:

    • On the day of the experiment, gently wash the cells once with warm PBS.

    • Replace the complete medium with pre-warmed serum-free medium.

    • Incubate the cells for 4-12 hours at 37°C.[3]

  • Inhibitor Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound (Dynole® 2-24) in DMSO.

    • Dilute the stock solution in serum-free medium to the desired final working concentration (e.g., 10 µM, 20 µM, 30 µM). Ensure the final DMSO concentration is ≤ 1%.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the serum-free medium from the cells and add the medium containing this compound or the vehicle control.

    • Pre-incubate the cells for 30 minutes to 2 hours at 37°C.[4][5]

  • Transferrin Uptake Assay:

    • During the last 15-30 minutes of the inhibitor incubation, add fluorescently labeled transferrin to the medium at a final concentration of 5-25 µg/mL.

    • Incubate at 37°C to allow for endocytosis.

    • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional, to remove surface-bound transferrin):

    • To distinguish between internalized and surface-bound transferrin, perform an acid wash.

    • Incubate the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-5 minutes on ice.

    • Wash the cells three times with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope or a high-content imaging system.

    • Capture images of the transferrin signal (internalized vesicles) and DAPI (nuclei).

    • Quantify the amount of internalized transferrin per cell using image analysis software. Compare the fluorescence intensity in inhibitor-treated cells to the vehicle-treated control cells.

Visualizations

Signaling Pathway of Dynamin-Mediated Endocytosis and Inhibition by this compound

Dynamin_Pathway PlasmaMembrane Plasma Membrane Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Clathrin Clathrin Adaptor->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin CoatedPit->Dynamin Recruitment to vesicle neck VesicleScission Vesicle Scission (GTP Hydrolysis) Dynamin->VesicleScission CoatedVesicle Clathrin-Coated Vesicle VesicleScission->CoatedVesicle DynaminIN2 This compound (Dynole® 2-24) DynaminIN2->Dynamin Inhibition

Caption: Dynamin-mediated endocytosis pathway and the point of inhibition by this compound.

Experimental Workflow for Endocytosis Inhibition Assay

Workflow Start Seed Cells on Coverslips SerumStarve Serum Starve Cells (4-12 hours) Start->SerumStarve InhibitorPrep Prepare this compound and Vehicle Control SerumStarve->InhibitorPrep PreIncubate Pre-incubate with Inhibitor (30 min - 2 hours) InhibitorPrep->PreIncubate AddLigand Add Fluorescent Ligand (e.g., Transferrin) PreIncubate->AddLigand IncubateLigand Incubate for Uptake (15-30 min) AddLigand->IncubateLigand Wash Wash with Cold PBS IncubateLigand->Wash Fix Fix Cells Wash->Fix Image Image and Quantify Fix->Image End Analyze Results Image->End

Caption: Experimental workflow for assessing endocytosis inhibition using this compound.

References

Application Notes and Protocols: Assessing the in vitro Efficacy of Dynamin IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis, particularly clathrin-mediated endocytosis (CME).[1][2] Its function is critical for numerous cellular processes, including nutrient uptake, signal transduction, and synaptic vesicle recycling. The dynamin superfamily of proteins accomplishes membrane remodeling through self-assembly into helical polymers at the neck of budding vesicles, and subsequent GTP hydrolysis is thought to drive membrane fission.[1][2]

Dynamin IN-2 is a potent, cell-permeable inhibitor of dynamin. It is an analog of Wiskostatin and has been shown to inhibit the GTPase activity of dynamin I with an IC50 of 1.0 µM and to block clathrin-mediated endocytosis with an IC50 of 9.5 µM.[3] These characteristics make this compound a valuable tool for studying the roles of dynamin in various cellular pathways and as a potential therapeutic agent.

This document provides detailed protocols for assessing the in vitro efficacy of this compound through three key assays: a GTPase activity assay, a transferrin uptake assay for monitoring clathrin-mediated endocytosis, and a cell viability assay to evaluate potential cytotoxicity.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound.

Assay TypeTargetIC50 (µM)Reference
GTPase Activity AssayDynamin I1.0[3]
Clathrin-Mediated EndocytosisCellular9.5[3]

Experimental Protocols

Dynamin GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by purified dynamin in the presence of various concentrations of this compound. A common method is the Malachite Green-based colorimetric assay, which detects the release of inorganic phosphate (Pi).

Materials:

  • Purified recombinant dynamin-1

  • GTP solution

  • This compound

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 5 mM MgCl2

  • Malachite Green reagent

  • 96-well microplate

  • Incubator

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add 10 µL of each this compound dilution (or DMSO control).

  • Enzyme Addition: Add 20 µL of purified dynamin-1 (e.g., 100 nM final concentration) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of GTP solution (e.g., 1 mM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Add 50 µL of Malachite Green reagent to each well to stop the reaction and initiate color development.

  • Read Absorbance: After a 15-minute incubation at room temperature for color stabilization, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Calculate the IC50 value from this curve.

Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)

This cell-based assay quantifies the effect of this compound on clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.

Materials:

  • Cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Wash the cells with PBS and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) in serum-free medium for 30 minutes at 37°C.

  • Transferrin Internalization: Add fluorescently labeled transferrin (e.g., 25 µg/mL final concentration) to each well and incubate for 15-30 minutes at 37°C to allow for internalization.

  • Remove Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold acid wash buffer (0.1 M glycine, 0.1 M NaCl, pH 3.0) to strip off any surface-bound transferrin.

  • Fixation and Staining: Wash the cells with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature. After fixation, wash with PBS and stain the nuclei with Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the intracellular fluorescence intensity of the labeled transferrin per cell. Normalize the data to the DMSO control and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This assay is crucial to determine if the observed inhibition of endocytosis is due to a specific effect on dynamin or a general cytotoxic effect of the compound.

Materials:

  • Cell line used in the transferrin uptake assay

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the endocytosis assay (and a DMSO control). Include a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for a period that reflects the duration of the endocytosis assay (e.g., 1-2 hours) or longer (e.g., 24 hours) to assess long-term toxicity.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. A significant decrease in cell viability at concentrations that inhibit endocytosis would suggest a cytotoxic effect.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibition Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruits Ligand Ligand Ligand->Receptor Binds Clathrin Clathrin AP2->Clathrin Recruits Dynamin Dynamin Clathrin->Dynamin Recruits to neck Vesicle Clathrin-coated Vesicle Dynamin->Vesicle Scission Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibits GTPase Activity

Caption: Mechanism of this compound in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_assays In Vitro Efficacy Assessment cluster_readouts Key Readouts GTPase 1. GTPase Activity Assay (Biochemical) IC50_GTPase IC50 for GTPase Inhibition GTPase->IC50_GTPase Endocytosis 2. Transferrin Uptake Assay (Cell-based) IC50_Endo IC50 for Endocytosis Inhibition Endocytosis->IC50_Endo Viability 3. Cell Viability Assay (Cytotoxicity) Cytotoxicity Cytotoxicity Profile Viability->Cytotoxicity Conclusion Conclusion: Determine In Vitro Efficacy Profile IC50_GTPase->Conclusion IC50_Endo->Conclusion Cytotoxicity->Conclusion Start Start: Characterize this compound Start->GTPase Start->Endocytosis Start->Viability

Caption: Experimental Workflow for Assessing this compound Efficacy.

References

Application Notes and Protocols: Combining Dynamin IN-2 with Other Endocytic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient acquisition. A key pathway in this process is clathrin-mediated endocytosis (CME), which involves the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. This process is orchestrated by a complex machinery of proteins, with the large GTPase dynamin playing a crucial role in the final scission of the vesicle from the plasma membrane.

Pharmacological inhibition of endocytosis is a powerful tool for studying these pathways and for developing therapeutics that target processes reliant on cellular uptake, such as viral entry and cancer cell proliferation. This document provides detailed application notes and protocols for the use of Dynamin IN-2, a potent dynamin inhibitor, in combination with other well-characterized inhibitors of endocytosis, namely chlorpromazine and Pitstop 2, which target different stages of the CME pathway.

While direct literature on the combined use of this compound with other endocytic inhibitors is limited, this document provides proposed protocols based on the known mechanisms and established protocols for the individual inhibitors. The provided data from analogous compound combinations can serve as a valuable reference for experimental design.

Inhibitor Profiles

InhibitorTargetMechanism of ActionIC50
This compound Dynamin I/IIA Wiskostatin analogue that inhibits the GTPase activity of dynamin, preventing the scission of newly formed vesicles.1.0 µM (Dynamin I GTPase activity) 9.5 µM (Clathrin-mediated endocytosis)
Chlorpromazine Clathrin-mediated endocytosisA cationic amphiphilic drug that causes the mislocalization of clathrin to endosomes and lysosomes, thereby inhibiting the formation of clathrin-coated pits at the plasma membrane.~7 µg/mL (~20 µM) for inhibition of transferrin uptake.
Pitstop 2 Clathrin terminal domainA cell-permeable inhibitor that binds to the clathrin heavy chain terminal domain, preventing its interaction with accessory proteins required for coated pit formation. It has also been shown to have off-target effects on clathrin-independent endocytosis.20-25 µM for complete inhibition of CME in most cell types.

Rationale for Combining Inhibitors

Combining inhibitors that target different stages of the endocytic pathway can offer several advantages:

  • Synergistic or Additive Effects: Targeting multiple steps can lead to a more potent and complete blockade of endocytosis than using a single inhibitor.

  • Dissecting Pathway Mechanisms: The differential effects of single versus combined inhibitors can provide insights into the specific roles of dynamin and clathrin in various cellular processes.

  • Overcoming Resistance: In a therapeutic context, combination therapies can be more effective and less prone to the development of resistance.

Experimental Protocols

Important Note: The following protocols are proposed starting points. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition. It is crucial to include appropriate controls, including vehicle-treated cells and cells treated with each inhibitor individually.

General Cell Culture and Reagents
  • Cell Lines: Adherent mammalian cell lines (e.g., HeLa, A549, U2OS) are commonly used for endocytosis assays.

  • Culture Medium: Use the recommended growth medium for your specific cell line. For experiments, serum-free medium is often used to avoid interference from serum components.

  • Inhibitor Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

    • Chlorpromazine Hydrochloride: Prepare a 10 mg/mL (~30 mM) stock solution in sterile water or DMSO. Store at -20°C, protected from light.

    • Pitstop 2: Prepare a 30 mM stock solution in DMSO. Store at -20°C.

  • Transferrin Conjugate: Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488 or 594) is a standard cargo for clathrin-mediated endocytosis assays.

Protocol 1: Inhibition of Transferrin Uptake (Microscopy-Based Assay)

This protocol describes a qualitative and quantitative assessment of endocytosis inhibition using fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • Serum-free medium

  • Inhibitor stock solutions (this compound, Chlorpromazine, Pitstop 2)

  • Fluorescently labeled transferrin

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 1-2 hours at 37°C.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of the inhibitors in serum-free medium.

    • Single Inhibitor Controls:

      • This compound: 10 µM

      • Chlorpromazine: 20 µM

      • Pitstop 2: 25 µM

    • Combined Inhibitor Treatment:

      • This compound (5 µM) + Chlorpromazine (10 µM)

      • This compound (5 µM) + Pitstop 2 (12.5 µM)

      • Note: Lower concentrations are suggested for combination treatments to observe potential synergistic effects.

    • Aspirate the serum-free medium and add the inhibitor-containing medium to the cells. Include a vehicle control (DMSO).

    • Incubate for 30 minutes at 37°C.

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin to each well to a final concentration of 25 µg/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Stopping Uptake and Fixation:

    • To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ, CellProfiler).

Protocol 2: Inhibition of Transferrin Uptake (Flow Cytometry-Based Assay)

This protocol provides a high-throughput quantitative method to assess endocytosis inhibition.

Materials:

  • Cells cultured in a 6-well plate

  • Serum-free medium

  • Inhibitor stock solutions

  • Fluorescently labeled transferrin

  • Cell scraper or trypsin/EDTA

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 4.2, using a 6-well plate format.

  • Transferrin Uptake: Add fluorescently labeled transferrin (25 µg/mL) and incubate for 30 minutes at 37°C.

  • Cell Detachment:

    • Place the plate on ice and wash cells with ice-cold PBS.

    • Detach cells using a cell scraper or a brief incubation with trypsin/EDTA (if the transferrin receptor is not sensitive to trypsin). Neutralize trypsin with serum-containing medium if used.

  • Acid Wash: To remove surface-bound transferrin, wash the cell pellet with an acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes on ice.

  • Staining and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer.

    • Analyze the intracellular fluorescence using a flow cytometer.

Data Presentation: Quantitative Analysis of Endocytosis Inhibition

The following tables summarize representative quantitative data on the inhibition of transferrin uptake by individual and combined endocytic inhibitors. Disclaimer: The data presented for combined inhibitors are based on studies using analogous compounds (e.g., Dynasore instead of this compound) and should be considered as a reference for expected outcomes.

Table 1: Inhibition of Transferrin Uptake by Individual Inhibitors

InhibitorConcentrationCell Line% Inhibition of Transferrin UptakeReference
Dynasore80 µMHuh7~70%[1]
Chlorpromazine5 µg/mL (~15 µM)Huh7~60%[1]
Pitstop 225 µMPK15~50%[2]

Table 2: Synergistic/Additive Inhibition of Endocytosis by Combined Inhibitors (Analogous Compounds)

Inhibitor CombinationConcentrationsCell LineObserved Effect on EndocytosisReference
Dynasore + Pitstop 2Dynasore (20 µM) + Pitstop 2 (25 µM)MDA-MB-231Significant reduction in early endosomal markers (Rab5 and EEA1)[3]

Visualization of Pathways and Workflows

Signaling Pathways Affected by Endocytosis Inhibition

Inhibition of clathrin-mediated endocytosis can significantly impact various signaling pathways that rely on receptor internalization for signal modulation or propagation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_clathrin Clathrin-Mediated Endocytosis cluster_signaling Signaling Cascades EGFR EGFR Clathrin Clathrin EGFR->Clathrin Ligand Binding TGFBR TGF-β Receptor TGFBR->Clathrin Ligand Binding InsR Insulin Receptor InsR->Clathrin Ligand Binding Dynamin Dynamin Clathrin->Dynamin Vesicle Neck Constriction Endosome Early Endosome Dynamin->Endosome Vesicle Scission Endosome->EGFR Recycling Lysosome Lysosome Endosome->Lysosome Degradation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (Proliferation, Survival) Endosome->Ras_Raf_MEK_ERK Signal Propagation PI3K_Akt PI3K/Akt (Survival, Growth) Endosome->PI3K_Akt Signal Propagation Smad Smad Pathway (Gene Expression) Endosome->Smad Signal Propagation Dynamin_IN2 This compound Dynamin_IN2->Dynamin Chlorpromazine Chlorpromazine Chlorpromazine->Clathrin Pitstop2 Pitstop 2 Pitstop2->Clathrin

Caption: Signaling pathways impacted by inhibitors of clathrin-mediated endocytosis.

Experimental Workflow for Assessing Combined Inhibition

The following diagram illustrates a typical workflow for investigating the combined effects of this compound and other endocytic inhibitors.

G cluster_analysis Analysis start Start: Seed Cells serum_starve Serum Starvation (1-2h) start->serum_starve inhibitor_treatment Inhibitor Pre-treatment (30 min) - Vehicle (DMSO) - this compound alone - Other Inhibitor alone - Combination serum_starve->inhibitor_treatment transferrin_uptake Add Fluorescent Transferrin (15-30 min) inhibitor_treatment->transferrin_uptake western_blot Western Blot (Signaling Pathways) inhibitor_treatment->western_blot Lyse cells after treatment stop_fix Stop Uptake & Fix Cells transferrin_uptake->stop_fix microscopy Fluorescence Microscopy stop_fix->microscopy flow_cytometry Flow Cytometry stop_fix->flow_cytometry quantification Image/Data Quantification microscopy->quantification flow_cytometry->quantification western_blot->quantification results Results & Interpretation quantification->results

Caption: General experimental workflow for studying combined endocytic inhibition.

Considerations and Troubleshooting

  • Cytotoxicity: It is essential to perform cell viability assays (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are not due to inhibitor-induced cell death.

  • Off-Target Effects: Be aware of potential off-target effects of the inhibitors. For example, Pitstop 2 has been reported to inhibit clathrin-independent endocytosis as well[4][5]. Running appropriate controls and using multiple inhibitors targeting the same protein can help mitigate this.

  • Reversibility: The effects of some inhibitors, like Pitstop 2, are reversible upon washout[6]. This can be used as a control to ensure the observed phenotype is a direct result of the inhibitor.

  • Cell Line Variability: The efficacy of inhibitors can vary significantly between different cell lines. It is crucial to optimize concentrations and incubation times for your specific cell model.

  • Serum Interference: Some inhibitors may be sequestered by serum proteins, reducing their effective concentration. Experiments are often performed in serum-free or low-serum conditions.

Conclusion

The combination of this compound with other endocytic inhibitors like chlorpromazine and Pitstop 2 presents a powerful strategy for dissecting the intricate mechanisms of clathrin-mediated endocytosis and for developing novel therapeutic approaches. While direct experimental data for these specific combinations are not yet widely available, the provided protocols and data from analogous compounds offer a solid foundation for initiating such studies. Careful experimental design, including appropriate controls and thorough validation, will be critical for obtaining robust and interpretable results.

References

Techniques for Measuring Dynamin IN-2's Effect on GTPase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin is a large GTPase essential for clathrin-mediated endocytosis and other membrane fission events.[1][2][3][4] Its function is intrinsically linked to its ability to hydrolyze Guanosine Triphosphate (GTP) to Guanosine Diphosphate (GDP) and inorganic phosphate (Pi).[5][6][7] This GTP hydrolysis is thought to provide the mechanochemical force required for the scission of nascent vesicles from the parent membrane.[8][9] The GTPase activity of dynamin can be modulated by its assembly state and by interactions with various binding partners.[2][10]

Small molecule inhibitors of dynamin's GTPase activity are valuable tools for studying its cellular functions and as potential therapeutic agents. Dynamin IN-2 is one such inhibitor. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on dynamin's GTPase activity, enabling researchers to quantify its potency and characterize its mechanism of action.

Signaling Pathway of Dynamin in Clathrin-Mediated Endocytosis

Dynamin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Adaptor_Proteins Adaptor Proteins (e.g., AP2) Receptor->Adaptor_Proteins Ligand Binding Clathrin Clathrin Adaptor_Proteins->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly Vesicle_Neck Vesicle Neck Coated_Pit->Vesicle_Neck Clathrin-Coated_Vesicle Clathrin-Coated Vesicle Vesicle_Neck->Clathrin-Coated_Vesicle Scission Dynamin_GTP Dynamin-GTP Dynamin_GTP->Vesicle_Neck Assembly at neck Dynamin_GDP Dynamin-GDP Dynamin_GTP->Dynamin_GDP GTP Hydrolysis Dynamin_GDP->Dynamin_GTP Nucleotide Exchange GDP_Pi GDP + Pi Dynamin_GDP->GDP_Pi GTP GTP GTP->Dynamin_GTP Dynamin_IN2 This compound Dynamin_IN2->Dynamin_GTP Inhibition

Caption: Dynamin's role in clathrin-mediated endocytosis and inhibition by this compound.

Principles of GTPase Activity Measurement

The effect of an inhibitor like this compound is typically quantified by measuring the rate of GTP hydrolysis by dynamin. This is achieved by detecting either the consumption of GTP or the production of GDP or inorganic phosphate (Pi). Several robust methods are available, each with its own advantages.

  • Malachite Green Colorimetric Assay: This is a simple and cost-effective method that quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.[11] The assay relies on the formation of a colored complex between malachite green, molybdate, and free phosphate, which can be measured spectrophotometrically.[11]

  • Fluorescence-Based Assays (e.g., Transcreener® GDP FP Assay): These assays offer high sensitivity and are well-suited for high-throughput screening (HTS).[1][12] The Transcreener assay, for instance, uses a specific antibody that binds to GDP with high affinity and a fluorescent tracer. GDP produced during the GTPase reaction displaces the tracer, leading to a change in fluorescence polarization.[12]

  • Thin-Layer Chromatography (TLC) Assay: This method uses radiolabeled GTP (e.g., [α-³²P]GTP) and separates the reaction products (GTP and GDP) by TLC. The amount of product is then quantified by autoradiography. While highly sensitive and direct, this method involves handling radioactive materials.[8]

Experimental Protocols

Protocol 1: Malachite Green Assay for Measuring Dynamin GTPase Activity

This protocol is adapted for a 96-well plate format and is suitable for determining the IC₅₀ value of this compound.

Materials:

  • Purified dynamin protein

  • This compound

  • GTP solution (e.g., 1 mM)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent: Prepare fresh by mixing 3 parts of 0.045% Malachite Green hydrochloride in water with 1 part of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.

  • Quenching Solution: 0.1 M EDTA

  • 96-well clear flat-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • In each well of the 96-well plate, add 20 µL of the assay buffer.

    • Add 5 µL of the appropriate this compound dilution or vehicle control.

    • Add 15 µL of purified dynamin (e.g., to a final concentration of 100 nM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction: Start the GTPase reaction by adding 10 µL of GTP solution (to a final concentration of 100 µM). The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding 10 µL of Quenching Solution (0.1 M EDTA).

  • Color Development: Add 150 µL of the freshly prepared Malachite Green Reagent to each well.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate (KH₂PO₄) to convert absorbance values to the amount of Pi released.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Malachite_Green_Workflow Start Start Prepare_Reagents Prepare Reagents (Dynamin, IN-2, GTP, Buffers) Start->Prepare_Reagents Setup_Reaction Set up reaction in 96-well plate (Buffer, IN-2, Dynamin) Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at 37°C Setup_Reaction->Pre_Incubate Initiate_Reaction Add GTP to start reaction Pre_Incubate->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Stop_Reaction Add EDTA to stop reaction Incubate_37C->Stop_Reaction Add_Malachite_Green Add Malachite Green Reagent Stop_Reaction->Add_Malachite_Green Incubate_RT Incubate at Room Temperature Add_Malachite_Green->Incubate_RT Measure_Absorbance Measure Absorbance at 620 nm Incubate_RT->Measure_Absorbance Analyze_Data Calculate Pi released and % Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

Caption: Workflow for the Malachite Green-based GTPase inhibition assay.

Protocol 2: Transcreener® GDP FP Assay

This protocol provides a high-sensitivity method suitable for HTS and detailed kinetic studies.

Materials:

  • Transcreener® GDP FP Assay Kit (containing GDP antibody, GDP tracer, and stop/detect buffer)

  • Purified dynamin protein

  • This compound

  • GTP solution

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

  • Low-volume 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. This includes preparing a standard curve with varying ratios of GTP and GDP to calibrate the assay response.

  • Inhibitor Dispensing: Dispense this compound dilutions and vehicle controls into the 384-well plate.

  • Enzyme Addition: Add purified dynamin to each well.

  • Reaction Initiation: Add GTP to initiate the enzymatic reaction. The final volume is typically small (e.g., 10-20 µL).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the Transcreener® GDP detection mix (containing the antibody and tracer in stop/detect buffer) to each well to terminate the reaction and initiate the detection process.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert the millipolarization (mP) values to the concentration of GDP produced using the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the data and determine the IC₅₀ value as described for the Malachite Green assay.

Data Presentation

The inhibitory effect of this compound on GTPase activity should be presented in a clear and structured manner. The following tables provide templates for presenting the quantitative data obtained from the experiments.

Table 1: Dose-Response of this compound on Dynamin GTPase Activity

This compound (µM)% Inhibition (Mean ± SD)
0 (Vehicle)0 ± 2.5
0.18.2 ± 3.1
0.325.6 ± 4.5
1.048.9 ± 5.2
3.075.3 ± 3.8
10.092.1 ± 2.9
30.098.5 ± 1.5

Note: The data presented is illustrative and serves as a template for reporting experimental results.

Table 2: Comparison of IC₅₀ Values for Different Dynamin Inhibitors

InhibitorTargetAssay TypeIC₅₀ (µM)Reference/Source
This compound Dynamin 1Malachite GreenUser's DataThis Study
DynasoreDynamin 1Malachite Green83.5[12]
Dyngo-4aDynamin 1Malachite Green45.4[12]
Compound 24Dynamin 1Malachite Green6.4[12]

Note: The IC₅₀ values for Dynasore, Dyngo-4a, and Compound 24 are from a study on lipid nanotube-stimulated GTPase activity.[12]

Logical Relationship of Inhibition

The following diagram illustrates the logical flow of how this compound inhibits the function of dynamin.

Inhibition_Logic Dynamin Dynamin GTP_Binding Binds GTP Dynamin->GTP_Binding GTP_Hydrolysis Hydrolyzes GTP to GDP GTP_Binding->GTP_Hydrolysis Conformational_Change Conformational Change GTP_Hydrolysis->Conformational_Change Blocked_Function Membrane Scission Blocked GTP_Hydrolysis->Blocked_Function If Inhibited Membrane_Scission Membrane Scission Conformational_Change->Membrane_Scission Dynamin_IN2 This compound Inhibition_Point Inhibits GTPase Activity Dynamin_IN2->Inhibition_Point Inhibition_Point->GTP_Hydrolysis

Caption: Logical flow of dynamin function and its inhibition by this compound.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to accurately measure the effect of this compound on dynamin's GTPase activity. The choice of assay will depend on the specific research needs, such as throughput, sensitivity, and available equipment. By following these detailed procedures and data presentation formats, scientists can generate robust and comparable data to advance our understanding of dynamin function and the development of novel inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dynamin IN-2 Insolubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Dynamin IN-2, ensuring its proper dissolution and stability in culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges associated with this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2]

Q2: I observed precipitation after diluting my this compound DMSO stock solution in culture media. What could be the cause?

A2: Precipitation upon dilution in aqueous-based culture media is a common issue with hydrophobic compounds like this compound. This can be caused by several factors:

  • Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause the compound to crash out of solution.[3]

  • High Final Concentration of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific medium.

  • High Final Concentration of DMSO: While used for initial dissolution, a high final concentration of DMSO in the culture media can be toxic to cells.[3][4] It is generally recommended to keep the final DMSO concentration below 0.5%.[3]

  • Media Composition: The salts, proteins, and other components in the culture media can interact with this compound, reducing its solubility.[5]

  • Temperature: Temperature fluctuations can affect the solubility of compounds in solution.[5]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] For sensitive cell lines, a concentration of 0.1% or lower is often recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[3]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex briefly until the compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product datasheet for a similar compound, Dynamin IN-1, suggests storage at -80°C for 6 months or -20°C for 1 month in solvent.[6]

Protocol for Diluting this compound Stock Solution into Culture Media

This protocol utilizes a stepwise dilution method to minimize precipitation.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your high-concentration DMSO stock solution in 100% DMSO. For example, if you have a 10 mM stock and your final desired concentration is 10 µM, you could make a 1 mM intermediate stock in DMSO. This is particularly useful when preparing a range of final concentrations.[4]

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C.

  • Stepwise Dilution:

    • Pipette a small volume of the pre-warmed culture medium into a sterile tube.

    • Add the required volume of the this compound DMSO stock (or intermediate dilution) to this small volume of media while gently vortexing or flicking the tube.

    • Gradually add the remaining volume of the pre-warmed media to the tube while continuing to mix gently. This gradual decrease in DMSO concentration helps to keep the compound in solution.[3]

  • Final Concentration Check: Ensure the final concentration of DMSO in the culture medium is below the recommended toxic level for your specific cell line (e.g., <0.5%).

  • Immediate Use: Use the freshly prepared this compound containing media immediately to treat your cells. Do not store diluted solutions in culture media for extended periods, as the compound may precipitate over time.

Data Presentation

CompoundSolventSolubility
Dynasore DMSO> 16.1 mg/mL
Dynamin IN-1 DMSO100 mg/mL (with sonication)
Dynamin IN-1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL

Note: This data is for reference only. The actual solubility of this compound may vary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding DMSO stock to media. - Rapid change in solvent polarity.- High concentration of the compound.- Use a stepwise dilution method as described in the protocol.[3]- Prepare a more dilute stock solution in DMSO, but be mindful of the final DMSO concentration.- Briefly warm the media to 37°C before and during dilution.
Cloudiness or precipitate appears in the media after some time in the incubator. - Compound is coming out of solution over time.- Interaction with media components.- Prepare fresh dilutions immediately before each experiment.- Reduce the final concentration of this compound.- Consider using serum-free media for the treatment period if compatible with your cells, as serum proteins can sometimes contribute to precipitation.
Cells show signs of toxicity (e.g., rounding, detachment, death). - Final DMSO concentration is too high.- Cytotoxicity of this compound at the tested concentration.- Ensure the final DMSO concentration is below 0.5% (or lower for sensitive cells).[3]- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Always include a vehicle control (media + same final % of DMSO) to differentiate between compound and solvent toxicity.[3]
Inconsistent experimental results. - Incomplete dissolution of this compound.- Precipitation of the compound leading to a lower effective concentration.- Visually inspect the stock solution and final media for any signs of precipitation before use.- Prepare fresh dilutions for each replicate or experiment.- Ensure thorough but gentle mixing during the dilution process.

Mandatory Visualizations

Dynamin Signaling Pathway in Clathrin-Mediated Endocytosis

Dynamin_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Recruits Clathrin Clathrin Adaptor_Proteins->Clathrin Recruits Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit Forms Vesicle_Scission Vesicle Scission Clathrin_Coated_Pit->Vesicle_Scission Undergoes Dynamin_GDP Dynamin (GDP-bound) Dynamin_GTP Dynamin (GTP-bound) Dynamin_GDP->Dynamin_GTP GTP Exchange Dynamin_GTP->Clathrin_Coated_Pit Assembles at neck Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Vesicle_Scission->Clathrin_Coated_Vesicle Releases Troubleshooting_Workflow start Start: Dissolving This compound prepare_stock Prepare high-concentration stock in 100% DMSO start->prepare_stock check_dissolution Is the stock solution clear? prepare_stock->check_dissolution sonicate_warm Gently warm (37°C) or sonicate check_dissolution->sonicate_warm No dilute_media Dilute stock in pre-warmed media check_dissolution->dilute_media Yes sonicate_warm->check_dissolution fail Consult Technical Support sonicate_warm->fail If still not clear check_precipitation Is there precipitation in the final media? dilute_media->check_precipitation stepwise_dilution Use stepwise dilution method check_precipitation->stepwise_dilution Yes check_toxicity Observe cells for toxicity check_precipitation->check_toxicity No stepwise_dilution->dilute_media lower_concentration Lower the final concentration stepwise_dilution->lower_concentration lower_concentration->dilute_media lower_concentration->fail If still precipitates toxicity_present Toxicity observed? check_toxicity->toxicity_present reduce_dmso Reduce final DMSO concentration (<0.5%) toxicity_present->reduce_dmso Yes success Experiment Ready toxicity_present->success No reduce_dmso->prepare_stock dose_response Perform dose-response experiment reduce_dmso->dose_response dose_response->success

References

off-target effects of Dynamin IN-2 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dynamin IN-2 in cellular assays. The information is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as compound 43) is a potent inhibitor of dynamin GTPase activity.[1] It is an analogue of Wiskostatin and functions by blocking the enzymatic activity of dynamin, which is essential for the scission of newly formed vesicles during endocytosis.[1][2] Its primary on-target effect is the inhibition of clathrin-mediated endocytosis (CME).[1]

Q2: What are the known on-target and potential off-target activities of this compound?

This compound has been shown to inhibit dynamin I GTPase activity and clathrin-mediated endocytosis.[1] However, as an analogue of Wiskostatin, it may share off-target effects observed with the parent compound. Wiskostatin has been reported to cause a significant decrease in cellular ATP levels, which can non-selectively perturb various cellular processes, including membrane transport.[3][4][5] Additionally, studies on other dynamin inhibitors like Dynasore and Dyngo-4a have revealed dynamin-independent effects on fluid-phase endocytosis and membrane ruffling.[6][7][8]

Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?

To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of Dynamin Knockout/Knockdown Cells: The most definitive way to identify off-target effects is to test this compound in cells lacking dynamin (e.g., dynamin triple knockout cells).[6][7][8] If the inhibitor still produces the same effect in these cells, it is likely an off-target effect.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing a this compound-resistant mutant of dynamin. If the effect is on-target, the resistant mutant should reverse the phenotype.

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other dynamin inhibitors that have different chemical scaffolds (e.g., Dynasore, Dyngo-4a). If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect. However, be aware that other inhibitors also have known off-target effects.[6][7][9]

  • Measure Cellular ATP Levels: Given that Wiskostatin, a close analogue, affects ATP levels, it is prudent to measure cellular ATP concentrations in your experimental system after treatment with this compound.[3][5]

Q4: Are there any known signaling pathways affected by dynamin inhibitors that could be indicative of off-target effects?

Yes, some dynamin inhibitors have been shown to affect signaling pathways independently of their effect on endocytosis. For example, Dynasore has been reported to have off-target inhibitory effects on VEGF-induced phosphorylation of ERK1/2.[9][10] Additionally, there is evidence of crosstalk between dynamin-1 and the Akt/GSK3β signaling pathway, which could be an area to investigate for potential off-target effects.[11]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Inhibition of a cellular process that is not known to be dynamin-dependent.The effect may be due to a dynamin-independent mechanism.Test the effect of this compound in dynamin knockout or knockdown cells.
Unexpected changes in cell morphology, such as membrane blebbing or altered actin cytoskeleton.Potential off-target effects on the actin cytoskeleton or general cellular health due to ATP depletion.Examine the actin cytoskeleton using phalloidin staining. Measure cellular ATP levels.
Inhibition of both clathrin-mediated and fluid-phase endocytosis.While the on-target effect is on CME, inhibition of fluid-phase endocytosis could be an off-target effect, as seen with other dynamin inhibitors.Use dynamin triple knockout cells to see if the inhibition of fluid-phase endocytosis persists.[6][7][8]
Altered phosphorylation status of signaling proteins (e.g., ERK, Akt).The inhibitor may be directly or indirectly affecting kinase signaling pathways.Profile the inhibitor against a panel of kinases. Investigate specific signaling pathways (e.g., VEGF, Akt/GSK3β) using phospho-specific antibodies.[9][10][11]
General decrease in cellular activity or viability at concentrations close to the IC50 for CME.Widespread cellular dysfunction due to a significant drop in ATP levels.Perform a dose-response curve for cytotoxicity (e.g., MTT or LDH assay) and compare it to the dose-response for the intended biological effect. Measure cellular ATP levels at different inhibitor concentrations.[3][5]

Quantitative Data Summary

Compound On-Target Activity IC50 Off-Target Activity IC50 / Observation
This compound Dynamin I GTPase Inhibition1.0 µM[1]Predicted based on Wiskostatin
Clathrin-Mediated Endocytosis9.5 µM[1]
Wiskostatin N-WASP-mediated actin polymerizationPotent Inhibitor[4]Dynamin I GTPase Inhibition20.7 µM[4]
Clathrin-Mediated Endocytosis6.9 µM[4]
Decrease in cellular ATPRapid and profound[3][4][5]
Dynasore Dynamin1/2 GTPase Inhibition~15 µMInhibition of fluid-phase endocytosisObserved in dynamin TKO cells[6][7]
Inhibition of membrane rufflingObserved in dynamin TKO cells[6][7]
Dyngo-4a Dynamin I GTPase Inhibition0.38 µMInhibition of fluid-phase endocytosisObserved in dynamin TKO cells[6][7]
Dynamin II GTPase Inhibition2.6 µMInhibition of membrane rufflingObserved in dynamin TKO cells[6][7]

Experimental Protocols

Dynamin GTPase Activity Assay (Colorimetric Malachite Green Assay)

This protocol is adapted from standard methods for measuring GTPase activity.[9][12][13]

Materials:

  • Purified Dynamin protein

  • GTP stock solution

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent

  • Phosphate standard solution

Procedure:

  • Prepare reactions by mixing purified dynamin with assay buffer in a 96-well plate.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620-650 nm.

  • Generate a standard curve using the phosphate standard to determine the amount of inorganic phosphate released.

  • To test the effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for 15-30 minutes before adding GTP.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This protocol is a standard method for monitoring CME.[1][14][15][16]

Materials:

  • Cells grown on coverslips

  • Serum-free medium

  • Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Starve cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.

  • Treat the cells with desired concentrations of this compound or vehicle control for a specified pre-incubation time.

  • Add fluorescently labeled transferrin to the medium and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.

  • To stop endocytosis, place the coverslips on ice and wash with ice-cold PBS.

  • To remove surface-bound transferrin, wash the cells with an acid strip buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-5 minutes on ice.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and mount the coverslips on slides using mounting medium containing DAPI.

  • Visualize the cells using fluorescence microscopy and quantify the internalized transferrin fluorescence per cell.

Visualizations

experimental_workflow cluster_on_target On-Target Effect Validation cluster_off_target Off-Target Effect Investigation gtpase_assay Dynamin GTPase Assay cme_assay CME Assay (Transferrin Uptake) gtpase_assay->cme_assay Confirms cellular activity end_on Conclusion: On-Target Effect cme_assay->end_on If phenotype correlates with dynamin inhibition ko_cells Dynamin KO/KD Cells atp_assay Cellular ATP Assay ko_cells->atp_assay Differentiates dynamin-dependent vs. independent effects end_off Conclusion: Off-Target Effect ko_cells->end_off If phenotype persists kinase_panel Kinase Profiling atp_assay->kinase_panel Identifies alternative mechanisms atp_assay->end_off If ATP levels are significantly altered kinase_panel->end_off If other kinases are inhibited start Start: Observe Phenotype with this compound start->gtpase_assay start->ko_cells

Caption: Workflow for troubleshooting this compound effects.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor CME Clathrin-Mediated Endocytosis Receptor:f0->CME Internalization Dynamin Dynamin CME->Dynamin Vesicle Scission Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Dynamin Regulates ATP ATP ATP->Dynamin Required for GTPase activity ATP->Akt Required for kinase activity Cell_Metabolism Cellular Metabolism Cell_Metabolism->ATP Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibits (On-Target) Dynamin_IN2->Cell_Metabolism Potential Inhibition (Off-Target)

Caption: Potential on- and off-target pathways of this compound.

References

Technical Support Center: Optimizing Dynamin IN-2 Incubation Time to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dynamin IN-2. The focus is on optimizing incubation time to minimize or eliminate cytotoxic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and other membrane remodeling processes. It is an analog of Wiskostatin and functions by inhibiting the GTPase activity of dynamin I with an IC50 of 1.0 μM.[1] By doing so, it blocks the fission of nascent vesicles from the plasma membrane, effectively halting clathrin-mediated endocytosis, a process it inhibits with an IC50 of 9.5 μM.[1][2]

Q2: Why is cytotoxicity a concern when using this compound?

Dynamin is a crucial protein involved in numerous cellular processes beyond endocytosis, including cytokinesis, centrosome cohesion, and maintenance of mitochondrial morphology.[3] Prolonged or high-concentration exposure to dynamin inhibitors like this compound can disrupt these essential functions, leading to off-target effects and ultimately, cell death. The observed cytotoxicity is often concentration- and time-dependent.

Q3: What are the typical signs of cytotoxicity to watch for?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Induction of apoptosis, which can be confirmed by assays for caspase activation or Annexin V staining.

  • Increased plasma membrane permeability, detectable by assays like LDH release or Trypan Blue uptake.

Q4: How can I determine the optimal incubation time for my experiment?

The optimal incubation time for this compound will vary depending on the cell type, the concentration of the inhibitor, and the specific biological question being addressed. A time-course experiment is essential to determine the window where the desired inhibitory effect is achieved without significant cytotoxicity. It is recommended to start with a shorter incubation time (e.g., 2-4 hours) and gradually increase it, while monitoring cell viability at each time point.

Troubleshooting Guide

Problem Possible Cause Solution
High levels of cell death observed even at short incubation times. The concentration of this compound is too high for your specific cell line.Perform a dose-response experiment to determine the optimal concentration. Start with a concentration around the IC50 for dynamin inhibition (1.0 μM) and test a range of lower and higher concentrations.
No inhibitory effect on endocytosis is observed. The concentration of this compound is too low or the incubation time is too short.Increase the concentration of this compound, keeping in mind the potential for cytotoxicity. Also, consider extending the incubation time, while closely monitoring cell viability.
Inconsistent results between experiments. Variability in cell density, passage number, or reagent preparation.Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a similar passage number range. Prepare fresh solutions of this compound for each experiment.
Difficulty distinguishing between specific inhibition and general cytotoxicity. Off-target effects of the inhibitor at the concentration used.Include appropriate controls in your experiment. A negative control (vehicle-treated cells) is essential. If possible, use a structurally related but inactive compound as a negative control. Also, consider using a secondary, mechanistically different dynamin inhibitor to confirm your findings.

Quantitative Data Summary

Currently, there is limited publicly available data specifically detailing the cytotoxic concentrations (e.g., CC50) of this compound across various cell lines and incubation times. As this compound is an analog of Wiskostatin, data for Wiskostatin may provide some preliminary guidance, though experimental determination for your specific cell line is crucial.

Compound Cell Line Assay Incubation Time IC50 / Cytotoxicity
WiskostatinRat L6 cellsAlamar Blue72 hoursIC50 = 3657 nM[4]
MiTMAB (Dynamin Inhibitor)Various cancer cell linesMTT assay72 hoursGI50 values of 0.78-1.0 μM[3]
OcTMAB (Dynamin Inhibitor)Various cancer cell linesMTT assay72 hoursGI50 values of 0.78-1.0 μM[3]

Note: The data above is for other dynamin inhibitors and should be used as a general reference only. It is imperative to perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration and incubation time for this compound in your specific experimental system.

Experimental Protocols

To determine the optimal incubation time and concentration of this compound while minimizing cytotoxicity, a systematic approach involving standard cytotoxicity assays is recommended.

Dose-Response and Time-Course Experiment

Objective: To determine the concentration range and incubation times of this compound that effectively inhibit the target process without causing significant cell death.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to start with a concentration range that brackets the known IC50 for dynamin inhibition (1.0 μM). A vehicle control (e.g., DMSO) should be included.

  • Treatment: Treat the cells with the different concentrations of this compound.

  • Incubation: Incubate the plates for various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Cytotoxicity Assessment: At each time point, assess cell viability using one of the methods described below (MTT, LDH, or Trypan Blue Exclusion Assay).

  • Data Analysis: Plot cell viability against the concentration of this compound for each incubation time. This will allow you to determine the concentration and incubation time that gives you the desired level of inhibition with minimal impact on cell viability.

Cytotoxicity Assays

Here are detailed protocols for three common cytotoxicity assays:

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • After the desired incubation time with this compound, add MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

b) LDH (Lactate Dehydrogenase) Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of plasma membrane damage.[1][5]

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The activity of LDH in the supernatant is measured through a coupled enzymatic reaction that results in the formation of a colored product.[1][5]

  • Protocol:

    • After incubation with this compound, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

c) Trypan Blue Exclusion Assay

This is a simple and rapid method to differentiate between viable and non-viable cells.

  • Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Protocol for Adherent Cells:

    • After incubation with this compound, wash the cells with PBS.

    • Gently detach the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.

    • Resuspend the cell pellet in a known volume of PBS or serum-free medium.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Visualizations

Dynamin_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Adaptor->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin CoatedPit->Dynamin Recruitment EndocyticVesicle Endocytic Vesicle Dynamin->EndocyticVesicle Scission GTP GTP GTP->Dynamin Hydrolysis GDP GDP + Pi Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibition

Caption: Signaling pathway of clathrin-mediated endocytosis and the point of inhibition by this compound.

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound seed_cells->prepare_inhibitor treat_cells Treat cells with this compound and vehicle control prepare_inhibitor->treat_cells incubate Incubate for different time points (2, 4, 8, 12, 24, 48h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay trypan_blue Trypan Blue Assay incubate->trypan_blue analyze_data Analyze data: Plot cell viability vs. concentration and time mtt_assay->analyze_data ldh_assay->analyze_data trypan_blue->analyze_data determine_optimal Determine optimal non-toxic incubation time and concentration analyze_data->determine_optimal end End determine_optimal->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: Dynamin Inhibitors and Actin Cytoskeleton Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the off-target effects of Dynamin inhibitors, such as Dynasore and its analogs, on the actin cytoskeleton.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of commonly used dynamin inhibitors on the actin cytoskeleton?

A1: Several widely used dynamin inhibitors, including dynasore and Dyngo-4a, have been shown to exert effects on cellular processes independent of dynamin.[1][2] Studies using dynamin triple knockout (TKO) cells, which lack all three dynamin isoforms, have demonstrated that these inhibitors can still impede processes like fluid-phase endocytosis and peripheral membrane ruffling.[1][2] These findings strongly suggest that the observed effects on the actin cytoskeleton are, at least in part, off-target. Furthermore, treatment with dynasore has been observed to cause cell shrinkage in TKO cells, indicating a direct impact on actin-related morphology.[1]

Q2: How can I be sure that the observed effects in my experiment are due to dynamin inhibition and not an off-target effect on actin?

A2: To increase the confidence that an observed phenotype is due to dynamin inhibition, it is recommended to use multiple, structurally distinct dynamin inhibitors that target different domains of the protein.[3] For example, you could compare the effects of a GTPase domain inhibitor like dynasore with an inhibitor that targets the PH domain, such as MiTMAB.[4] The most rigorous control is to reproduce the experiment in dynamin knockout cells. If the inhibitor still produces the same effect in the absence of its intended target, the effect is unequivocally off-target.[1][2]

Q3: Are there alternative dynamin inhibitors with fewer off-target effects on actin?

A3: The Dyngo series of compounds were developed as more potent alternatives to dynasore.[3] While they are also known to have off-target effects on the actin cytoskeleton, understanding their specific mechanisms might offer some advantages.[1][2] However, a universally "clean" dynamin inhibitor with no actin off-target effects has not yet been established. Therefore, a multi-inhibitor approach and genetic controls remain the gold standard.

Q4: What is the underlying biological relationship between dynamin and actin?

A4: Dynamin and the actin cytoskeleton are intrinsically linked. Dynamin has been shown to directly bind to actin filaments and can act as a multifilament actin-bundling protein.[5][6][7] This interaction can regulate the dynamics and mechanical strength of the actin cytoskeleton.[6] Furthermore, actin polymerization often precedes the recruitment of dynamin to sites of endocytosis, suggesting a coordinated function.[8] This close biological relationship complicates the interpretation of inhibitor studies, as even on-target dynamin inhibition could indirectly affect actin dynamics.

Troubleshooting Guides

Issue: Unexpected changes in cell morphology or motility after applying a dynamin inhibitor.

  • Possible Cause: The dynamin inhibitor is having an off-target effect on the actin cytoskeleton, leading to alterations in cell shape, adhesion, or movement.[1]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of the inhibitor required to block dynamin-dependent endocytosis (e.g., transferrin uptake). Use this minimal effective concentration for your experiments to reduce the likelihood of off-target effects.

    • Live-Cell Imaging: Use live-cell imaging with fluorescently tagged actin or actin-binding proteins (e.g., Lifeact-GFP) to directly visualize changes in actin dynamics in the presence of the inhibitor.[9][10]

    • Control with a Second Inhibitor: Repeat the experiment with a structurally different dynamin inhibitor that has a different mechanism of action (e.g., MiTMAB).[4] If both inhibitors produce the same effect on your process of interest but have different effects on cell morphology, the morphological changes are more likely to be off-target.

    • Genetic Knockdown/Knockout: If possible, use siRNA to knockdown dynamin-2 or use dynamin knockout cell lines to confirm that the phenotype is indeed dynamin-dependent.[1][2]

Issue: Conflicting results when using different dynamin inhibitors.

  • Possible Cause: Different dynamin inhibitors can have distinct off-target effects.[11] For example, while dynasore, dyngo, and dynole all inhibit clathrin-mediated endocytosis, they can have opposing effects on signaling pathways like VEGF-induced phosphorylation.[11]

  • Troubleshooting Steps:

    • Characterize Each Inhibitor: For each inhibitor used, perform a set of control experiments to characterize its specific off-target effects in your system. This could include assessing its impact on actin-dependent processes that are known to be dynamin-independent.

    • Focus on Overlapping Phenotypes: When using multiple inhibitors, the most reliable on-target effects will be those that are consistently observed with all inhibitors.

    • Consult the Literature: Thoroughly review existing studies that have compared the off-target effects of the specific inhibitors you are using.

Key Experimental Protocols

Protocol 1: In Vitro Actin Bundling Assay (Low-Speed Sedimentation)

This assay determines the ability of a protein (in this case, to assess if a dynamin inhibitor interferes with dynamin's bundling activity) to bundle actin filaments. Bundled filaments will pellet at lower centrifugation speeds than individual filaments.

Materials:

  • Non-muscle actin

  • Recombinant dynamin 2 protein

  • Dynamin inhibitor (e.g., Dynasore) and vehicle control (e.g., DMSO)

  • F-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 50 mM KCl, 2 mM MgCl2)

  • SDS-PAGE materials and Coomassie stain

Procedure:

  • Polymerize non-muscle actin to form F-actin by incubating in F-actin buffer at room temperature for 1 hour.

  • Incubate pre-formed actin filaments with either recombinant dynamin 2, dynamin 2 pre-incubated with the inhibitor, or buffer alone.

  • Incubate the mixtures at room temperature for 30 minutes to allow for bundling.

  • Centrifuge the samples at a low speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully separate the supernatant and the pellet.

  • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining.

  • Quantify the amount of actin in the pellet and supernatant fractions using densitometry. An increase in actin in the pellet fraction indicates bundling.

Data Presentation:

Condition% Actin in Pellet (Mean ± SD)
Actin Only
Actin + Dynamin 2
Actin + Dynamin 2 + Inhibitor
Actin + Inhibitor Only
Protocol 2: Live-Cell Imaging of Actin Dynamics

This protocol allows for the direct visualization of actin cytoskeletal changes in response to dynamin inhibition.

Materials:

  • Cells stably or transiently expressing a fluorescent actin probe (e.g., Lifeact-GFP, mCherry-Actin)

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Dynamin inhibitor and vehicle control

Procedure:

  • Plate cells expressing the fluorescent actin probe on glass-bottom dishes.

  • Allow cells to adhere and grow to the desired confluency.

  • Replace the culture medium with imaging medium.

  • Mount the dish on the microscope stage and allow the temperature and CO2 to equilibrate.

  • Acquire baseline images of actin structures and dynamics before adding any treatment.

  • Add the dynamin inhibitor or vehicle control to the imaging dish.

  • Acquire time-lapse images at regular intervals to observe changes in actin organization, such as the formation or disassembly of stress fibers, lamellipodia, or filopodia.

  • Analyze the images to quantify changes in actin structures over time.

Visualizations

Signaling_Pathway cluster_inhibitors Dynamin Inhibitors cluster_dynamin Dynamin-Dependent Pathway cluster_actin Actin Cytoskeleton Dynasore Dynasore Dynamin Dynamin Dynasore->Dynamin On-target inhibition Actin Actin Dynamics (Polymerization, Bundling) Dynasore->Actin Off-target effect Dyngo4a Dyngo-4a Dyngo4a->Dynamin On-target inhibition Dyngo4a->Actin Off-target effect MiTMAB MiTMAB MiTMAB->Dynamin On-target inhibition Endocytosis Clathrin-Mediated Endocytosis Dynamin->Endocytosis Dynamin->Actin Direct Interaction (e.g., bundling) Ruffling Membrane Ruffling Actin->Ruffling Morphology Cell Morphology Actin->Morphology

Caption: On-target vs. Off-target effects of dynamin inhibitors.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_controls Experimental Controls cluster_readouts Experimental Readouts cluster_interpretation Interpretation Hypothesis Phenotype is caused by Dynamin Inhibition Inhibitor1 Inhibitor 1 (e.g., Dynasore) Hypothesis->Inhibitor1 Inhibitor2 Inhibitor 2 (Structurally distinct) Hypothesis->Inhibitor2 Knockout Dynamin Knockout /Knockdown Hypothesis->Knockout Phenotype Observe Phenotype Inhibitor1->Phenotype Actin Assess Actin Cytoskeleton (Live Imaging, Staining) Inhibitor1->Actin Inhibitor2->Phenotype Inhibitor2->Actin Knockout->Phenotype No Inhibitor Knockout->Actin With Inhibitor Conclusion1 On-Target Effect Phenotype->Conclusion1 Consistent across controls Conclusion2 Off-Target Effect Actin->Conclusion2 Effect persists in knockout + inhibitor

Caption: Workflow for validating dynamin inhibitor effects.

References

Technical Support Center: Minimizing Variability in Experiments with Dynamin IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dynamin IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues in experiments utilizing this potent dynamin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable small molecule inhibitor of dynamin. It is an analog of Wiskostatin and functions primarily by inhibiting the GTPase activity of dynamin I, which is a key step in the scission of newly formed vesicles from the cell membrane.[1] By inhibiting dynamin's function, this compound effectively blocks clathrin-mediated endocytosis (CME).[1]

Q2: What are the key differences between dynamin isoforms, and does this compound target a specific one?

A2: Mammals have three main dynamin isoforms with distinct expression patterns and primary roles. Dynamin 1 is predominantly found in neurons, dynamin 2 is ubiquitously expressed, and dynamin 3 is primarily located in the testes, lungs, and brain. While often used interchangeably in overexpression studies, they have distinct functional roles. For instance, dynamin 2 is essential for clathrin-mediated endocytosis in non-neuronal cells. This compound has a reported IC50 of 1.0 µM for dynamin I GTPase activity.[1] Its activity against other dynamin isoforms may vary.

Q3: What are the known off-target effects of dynamin inhibitors that I should be aware of?

A3: While specific off-target effects for this compound are not extensively documented, studies on other dynamin inhibitors, such as dynasore and Dyngo-4a, have revealed dynamin-independent effects. These include the inhibition of fluid-phase endocytosis and effects on membrane ruffling.[2][3] Therefore, it is crucial to include appropriate controls in your experiments to distinguish between dynamin-dependent and potential off-target effects.

Q4: How can I minimize variability in my cell-based assays using this compound?

A4: Minimizing variability in cell-based assays requires careful attention to several factors. These include maintaining consistent cell culture conditions (e.g., passage number, confluency), precise and consistent preparation and application of the inhibitor, and the use of appropriate controls. For detailed guidance, please refer to the Troubleshooting Guide section below.

Quantitative Data for this compound

Below is a summary of the available quantitative data for this compound.

PropertyValueSource
IC50 (Dynamin I GTPase) 1.0 ± 0.2 µM[1]
IC50 (Clathrin-Mediated Endocytosis) 9.5 ± 2.5 µM[1]
Molecular Weight 364.87 g/mol [1]
Formula C22H21ClN2O[1]
Appearance White to off-white solid[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]
Solubility Soluble in DMSO.

Experimental Protocols

Dynamin GTPase Activity Assay

This protocol is adapted for the use of a colorimetric assay to measure the GTPase activity of dynamin in the presence of an inhibitor.

Materials:

  • Purified dynamin protein

  • This compound

  • GTP solution

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add the purified dynamin protein to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the GTP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This cell-based assay is used to assess the effect of this compound on clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.

Materials:

  • Cells grown on coverslips or in a multi-well imaging plate

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Serum-free cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells and allow them to adhere and grow to the desired confluency.

  • Wash the cells with serum-free medium to remove any endogenous transferrin.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Add the fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.

  • To stop internalization, place the plate on ice and wash the cells with ice-cold PBS.

  • To remove non-internalized transferrin, you can perform an acid wash (e.g., with a low pH glycine buffer) on ice.

  • Fix the cells with the fixative solution.

  • Stain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope or a high-content imaging system.

  • Quantify the internalized transferrin fluorescence intensity per cell.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates- Cell health issues (e.g., high passage number, contamination)- Use a cell counter for accurate seeding.- Calibrate pipettes regularly and use consistent technique.- Avoid using the outer wells of the plate or fill them with a buffer.- Use cells with a consistent passage number and regularly test for mycoplasma contamination.
No or weak inhibitory effect - Incorrect inhibitor concentration- Inactive inhibitor due to improper storage or handling- Insufficient pre-incubation time- Perform a dose-response experiment to determine the optimal concentration.- Ensure proper storage of the inhibitor stock solution and minimize freeze-thaw cycles.- Optimize the pre-incubation time to allow for sufficient target engagement.
High background signal - Autofluorescence of the compound or cells- Non-specific binding of detection reagents- Include a no-cell control and a no-compound control to assess background levels.- Optimize washing steps to remove unbound reagents.
Unexpected or off-target effects - The inhibitor may have dynamin-independent activities.- Use multiple, structurally unrelated dynamin inhibitors to confirm the phenotype.- Perform a rescue experiment by overexpressing a dynamin mutant that is resistant to the inhibitor.- Use siRNA-mediated knockdown of dynamin as an orthogonal approach to validate the inhibitor's effect.
Cell toxicity - High concentration of the inhibitor- High concentration of the solvent (e.g., DMSO)- Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT or LDH assay).- Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.5%).

Visualizations

Signaling Pathways

Inhibition of dynamin can have downstream effects on various signaling pathways. Below are diagrams illustrating the role of dynamin in key cellular processes.

Dynamin_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Dynamin Dynamin Clathrin_Coated_Pit->Dynamin Recruitment Endosome Endosome Dynamin->Endosome Vesicle Scission (GTP Hydrolysis) Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibition

Caption: Role of Dynamin in Clathrin-Mediated Endocytosis and its Inhibition by this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Activation Endocytosis Dynamin-Dependent Endocytosis EGFR->Endocytosis Internalization Signaling_Cascade Downstream Signaling (e.g., MAPK Pathway) EGFR->Signaling_Cascade Cellular_Response Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response Dynamin_IN2 This compound Dynamin_IN2->Endocytosis Inhibition

Caption: Impact of Dynamin Inhibition on EGFR Signaling.

Experimental Workflow

A logical workflow is essential for troubleshooting unexpected results.

Troubleshooting_Workflow Start Unexpected Result Check_Reagents Check Reagent Quality (Inhibitor, Cells, etc.) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Concentrations, Timings) Start->Review_Protocol Validate_Assay Validate Assay Performance (Positive/Negative Controls) Check_Reagents->Validate_Assay Review_Protocol->Validate_Assay Investigate_Off_Target Investigate Potential Off-Target Effects Validate_Assay->Investigate_Off_Target If controls are valid Optimize_Conditions Optimize Experimental Conditions Validate_Assay->Optimize_Conditions If controls fail Consult_Literature Consult Literature for Similar Issues Investigate_Off_Target->Consult_Literature Optimize_Conditions->Review_Protocol Contact_Support Contact Technical Support Consult_Literature->Contact_Support If unresolved

Caption: A Step-by-Step Workflow for Troubleshooting Experiments with this compound.

References

addressing Dynamin IN-2 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of dynamin in their experiments. The focus is on addressing potential issues related to inhibitor stability and degradation, particularly in the context of long-term studies.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the efficacy of my dynamin inhibitor over the course of a long-term experiment. What could be the cause?

A decrease in inhibitor efficacy over time is a common issue and can be attributed to several factors, primarily the degradation or instability of the compound in your experimental system. Small molecule inhibitors can be sensitive to components in cell culture media, temperature fluctuations, light exposure, and enzymatic activity from cells. It is also possible that the cells are adapting to the presence of the inhibitor, for example, by upregulating the expression of dynamin.

Q2: How can I determine if my dynamin inhibitor is degrading in my cell culture medium?

To assess the stability of your inhibitor, you can perform a time-course experiment where you collect aliquots of the complete cell culture medium containing the inhibitor at various time points (e.g., 0, 6, 12, 24, 48 hours) after incubation under your standard experimental conditions (e.g., 37°C, 5% CO2). These samples can then be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact inhibitor remaining. A significant decrease in the concentration of the parent compound over time is indicative of degradation.

Q3: What are some common dynamin inhibitors, and are there known stability issues with them?

Several dynamin inhibitors are commonly used, each with its own characteristics. While specific degradation kinetics can be system-dependent, here is a summary of some widely used inhibitors:

InhibitorTarget(s)Typical Working Concentration (in cells)Known Stability/Off-Target Considerations
Dynasore Dynamin-1, Dynamin-2, Drp115 - 80 µMCan lose efficacy in the presence of serum.[1] Known to have off-target effects on membrane ruffling independent of dynamin.[2] Reversible inhibitor with fast-acting effects.[3]
Dyngo-4a Dynamin-1, Dynamin-25 - 30 µMAn analog of Dynasore with higher potency and reduced cytotoxicity.[4] May still have some dynamin-independent effects.[2][5]
Iminodyn-22 Dynamin-1, Dynamin-210 - 100 µMA potent, uncompetitive inhibitor with respect to GTP.[6]

Q4: My inhibitor appears to be degrading. What steps can I take to mitigate this in my long-term experiments?

If you suspect inhibitor degradation, consider the following strategies:

  • Replenish the inhibitor: For long-term experiments, it is advisable to perform partial or complete media changes with freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

  • Optimize storage and handling: Prepare fresh stock solutions of the inhibitor and store them as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Protect stock solutions and experimental media from prolonged exposure to light.

  • Use a more stable analog: If available, consider using a more stable chemical analog of your inhibitor.

  • Control for vehicle effects: Always include a vehicle-only control (e.g., DMSO) in your experiments to ensure that the observed effects are due to the inhibitor and not the solvent.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results with a dynamin inhibitor.
Potential Cause Troubleshooting Step
Inhibitor Degradation Perform a stability assay (see Experimental Protocols section) to determine the half-life of the inhibitor in your specific experimental conditions. Replenish the inhibitor at appropriate intervals.
Inhibitor Precipitation Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Determine the solubility of the inhibitor in your medium. Consider using a lower concentration or a different solvent for the stock solution.
Cell Density Effects Ensure that you are seeding cells at a consistent density across all experiments, as higher cell densities can sometimes be more resistant to inhibitor effects.[3]
Off-Target Effects Review the literature for known off-target effects of your specific inhibitor.[2] Use a negative control compound from the same chemical series if available (e.g., Iminodyn-17 as a control for Iminodyn-22).[8] Consider using a secondary method, such as siRNA-mediated knockdown of dynamin, to validate your findings.
Lot-to-Lot Variability of Inhibitor If you suspect issues with a new batch of inhibitor, compare its efficacy to a previously validated lot. Obtain a certificate of analysis from the supplier to confirm purity and identity.

Experimental Protocols

Protocol 1: Assessing Small Molecule Inhibitor Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of a dynamin inhibitor in your experimental conditions using HPLC or LC-MS.

Materials:

  • Your dynamin inhibitor of interest

  • Complete cell culture medium (the same used in your experiments)

  • Sterile microcentrifuge tubes

  • Incubator (set to your experimental conditions, e.g., 37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for analysis (e.g., acetonitrile, water with formic acid)

Methodology:

  • Prepare the inhibitor-containing medium: Prepare a solution of your dynamin inhibitor in the complete cell culture medium at the final concentration used in your experiments.

  • Set up time points: Aliquot the inhibitor-containing medium into sterile microcentrifuge tubes for each time point you wish to assess (e.g., 0, 2, 6, 12, 24, 48 hours). Include triplicate samples for each time point.

  • Incubation: Place the tubes in the incubator under your standard experimental conditions. The t=0 sample should be immediately processed or stored at -80°C.

  • Sample collection and storage: At each designated time point, remove the corresponding tubes from the incubator and immediately store them at -80°C to halt any further degradation.

  • Sample preparation for analysis: Once all time points are collected, thaw the samples. Depending on the analytical method, you may need to perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile), followed by centrifugation to pellet the precipitated proteins. Transfer the supernatant to clean tubes for analysis.

  • HPLC/LC-MS analysis: Analyze the samples to quantify the concentration of the intact inhibitor. A standard curve of the inhibitor should be prepared in the same medium to ensure accurate quantification.

  • Data analysis: Plot the concentration of the inhibitor versus time. From this plot, you can determine the rate of degradation and the half-life (t1/2) of the compound in your experimental setup.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving dynamin and a general workflow for troubleshooting inhibitor stability.

Dynamin_Endocytosis_Pathway cluster_0 Plasma Membrane Receptor Receptor Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Adaptor->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Vesicle Clathrin-Coated Vesicle CCP->Vesicle Scission (GTP Hydrolysis) Dynamin Dynamin Dynamin->CCP Assembly at neck Inhibitor Dynamin Inhibitor (e.g., Dynasore) Inhibitor->Dynamin Inhibition

Caption: Dynamin's role in clathrin-mediated endocytosis.

Dynamin_Cytoskeleton_Interaction cluster_actin Actin Regulation cluster_mt Microtubule Regulation Dynamin Dynamin Actin Actin Cytoskeleton Dynamin->Actin Direct Binding & Regulation Microtubules Microtubules Dynamin->Microtubules Association & Regulation Ruffling Membrane Ruffling Actin->Ruffling StressFibers Stress Fiber Formation Actin->StressFibers Podsome Podosome Formation Actin->Podsome MT_Stability Microtubule Stability Microtubules->MT_Stability CellCycle Cell Cycle Progression Microtubules->CellCycle

Caption: Dynamin's interaction with the actin and microtubule cytoskeletons.

Troubleshooting_Workflow Start Decreased Inhibitor Efficacy in Long-Term Experiment StabilityAssay Perform Stability Assay (HPLC/LC-MS) Start->StabilityAssay CheckDegradation Is the inhibitor degrading? Replenish Replenish inhibitor at regular intervals CheckDegradation->Replenish Yes CheckOther Investigate other causes: - Off-target effects - Cell adaptation - Solubility issues CheckDegradation->CheckOther No StabilityAssay->CheckDegradation Resolved Issue Resolved Replenish->Resolved Validate Validate findings with orthogonal method (e.g., siRNA) CheckOther->Validate Validate->Resolved

Caption: A logical workflow for troubleshooting dynamin inhibitor efficacy.

References

issues with Dynamin IN-2 specificity and how to validate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dynamin IN-2. The information provided will help address potential issues with inhibitor specificity and guide users in validating their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule inhibitor of dynamin GTPase activity. It is an analog of Wiskostatin and functions by preventing the GTP-dependent self-assembly of dynamin, which is essential for the scission of nascent vesicles during endocytosis. Its primary intended effect is the blockage of clathrin-mediated endocytosis.[1]

Q2: What are the known IC50 values for this compound?

Quantitative data for this compound and its analog Wiskostatin are summarized below.

CompoundTarget/ProcessIC50Reference
This compound Dynamin I GTPase1.0 µM[2]
Clathrin-Mediated Endocytosis (CME)9.5 µM[2]
Wiskostatin Dynamin I GTPase20.7 µM[1]
Clathrin-Mediated Endocytosis (CME)6.9 µM[1]

Q3: Are there known specificity issues or off-target effects with this compound?

While a specific off-target profile for this compound is not extensively published, its analog, Wiskostatin, has known off-target effects. Wiskostatin has been shown to cause a rapid and profound decrease in cellular ATP levels, which can non-selectively perturb various cellular processes that are not dependent on dynamin.[1][3][4] Given the structural similarity, it is crucial to consider that this compound may exhibit similar off-target effects. General off-target effects of other dynamin inhibitors like dynasore and Dyngo-4a have been observed on processes such as fluid-phase endocytosis and membrane ruffling, independent of dynamin.[5][6]

Q4: How can I validate the specificity of this compound in my experiments?

Validating the specificity of this compound is critical. The following strategies are recommended:

  • Use of Dynamin Triple Knockout (TKO) Cells: The most definitive control is to use dynamin 1, 2, and 3 triple knockout (TKO) cells.[5][6] If the effect of this compound persists in these cells, it is unequivocally an off-target effect.

  • Perform Rescue Experiments: In knockout or knockdown cells, re-expression of dynamin should rescue the phenotype, and this rescue should be sensitive to this compound.

  • Use Structurally Unrelated Inhibitors: Compare the effects of this compound with other well-characterized dynamin inhibitors that have different chemical scaffolds.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its target protein (dynamin) in intact cells.

  • Monitor Cellular ATP Levels: Given the known off-target effects of the analog Wiskostatin, it is advisable to monitor cellular ATP levels upon treatment with this compound.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Validation Step
Unexpected cellular phenotype observed with this compound treatment. The observed effect might be due to an off-target activity of the inhibitor rather than specific dynamin inhibition.Test the effect of this compound in dynamin triple knockout (TKO) cells. If the phenotype persists, it is an off-target effect.
Inhibition of a cellular process not thought to be dynamin-dependent. This compound may be affecting other cellular targets. As an analog of Wiskostatin, it could be impacting cellular energy metabolism.Measure cellular ATP levels after treatment with this compound. A significant drop in ATP would indicate a non-specific effect on cellular energy homeostasis.[3][4]
Discrepancy in results between this compound and other dynamin inhibitors. Different dynamin inhibitors can have distinct off-target profiles.Use a panel of structurally diverse dynamin inhibitors to confirm that the observed phenotype is consistently linked to dynamin inhibition.
Uncertainty about direct target engagement in the cellular context. The inhibitor may be indirectly affecting the pathway of interest without directly binding to dynamin.Perform a Cellular Thermal Shift Assay (CETSA) to verify the direct binding of this compound to dynamin within the cell.

Experimental Protocols

Dynamin GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by dynamin in the presence and absence of this compound. A common method is the malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi).[7][8][9]

Materials:

  • Purified dynamin protein (e.g., Dynamin-1)

  • GTP solution

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare a reaction mixture containing purified dynamin protein in the assay buffer.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding a saturating concentration of GTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and detect the amount of released inorganic phosphate by adding the Malachite Green Reagent.

  • Measure the absorbance at a wavelength between 590-660nm.

  • Calculate the rate of GTP hydrolysis and determine the IC50 of this compound.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay assesses the effect of this compound on clathrin-mediated endocytosis by monitoring the internalization of fluorescently labeled transferrin.

Materials:

  • Cultured cells (e.g., HeLa or fibroblasts)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • This compound

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Fluorescence microscope or flow cytometer

Protocol:

  • Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • To stop uptake, place the cells on ice and wash with ice-cold PBS.

  • Remove surface-bound transferrin by a brief acid wash (e.g., 0.1 M glycine, pH 2.5).

  • Fix and permeabilize the cells.

  • Visualize and quantify the internalized transferrin using fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

Dynamin Isoform Functions and Inhibition

Mammalian cells express three main dynamin isoforms with both redundant and distinct functions.[10][11][12][13][14] Dynamin 1 is primarily expressed in neurons and is involved in synaptic vesicle endocytosis.[10] Dynamin 2 is ubiquitously expressed and plays a role in clathrin-mediated endocytosis at the plasma membrane, as well as in vesicle trafficking from the Golgi and in cytokinesis.[11][13][15] Dynamin 3 is predominantly found in the brain and testes.[11] this compound, by inhibiting the GTPase activity, is expected to block these processes.

G cluster_0 Dynamin Isoforms & Functions cluster_1 Cellular Processes cluster_2 Inhibitor Action Dyn1 Dynamin 1 (Neuronal) CME Clathrin-Mediated Endocytosis Dyn1->CME SVE Synaptic Vesicle Endocytosis Dyn1->SVE Dyn2 Dynamin 2 (Ubiquitous) Dyn2->CME Dyn2->CME Golgi Golgi Vesicle Trafficking Dyn2->Golgi Cyto Cytokinesis Dyn2->Cyto Actin Actin Dynamics Dyn2->Actin Dyn3 Dynamin 3 (Brain, Testis) Dyn3->CME Inhibitor This compound Inhibitor->Dyn1 Inhibits GTPase Inhibitor->Dyn2 Inhibits GTPase Inhibitor->Dyn3 Inhibits GTPase

Caption: Overview of dynamin isoform functions and the inhibitory action of this compound.

Experimental Workflow for Validating this compound Specificity

A logical workflow is essential to rigorously validate the on-target effects of this compound and rule out off-target contributions.

G cluster_0 Initial Observation cluster_1 Validation Steps cluster_2 Conclusion Phenotype Cellular Phenotype with this compound TKO Test in Dynamin TKO Cells Phenotype->TKO CETSA Confirm Direct Binding (CETSA) Phenotype->CETSA ATP Measure Cellular ATP Levels Phenotype->ATP GTPase In vitro GTPase Assay Phenotype->GTPase EndoAssay Functional Endocytosis Assay (Transferrin) Phenotype->EndoAssay OnTarget On-Target Effect TKO->OnTarget Phenotype absent OffTarget Off-Target Effect TKO->OffTarget Phenotype persists CETSA->OnTarget Binding confirmed ATP->OffTarget ATP levels decreased GTPase->OnTarget GTPase activity inhibited EndoAssay->OnTarget Endocytosis blocked

Caption: Recommended experimental workflow for validating the specificity of this compound.

References

refining Dynamin IN-2 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dynamin IN-2, a potent inhibitor of dynamin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable inhibitor of dynamin, a GTPase essential for scission of nascent vesicles during endocytosis. It functions by inhibiting the GTPase activity of dynamin, thereby blocking membrane fission events. Specifically, this compound has been shown to inhibit dynamin I GTPase activity with an IC50 of 1.0 µM and to block clathrin-mediated endocytosis (CME) with an IC50 of 9.5 µM.[1]

Q2: What are the expected effects of this compound on cells?

By inhibiting dynamin, this compound is expected to block clathrin-mediated endocytosis and other dynamin-dependent trafficking processes. This can lead to a variety of cellular effects, including:

  • Inhibition of cell proliferation.

  • Induction of apoptosis (programmed cell death).[2]

  • Disruption of signaling pathways that rely on endocytosis for regulation, such as EGFR signaling.[3][4][5][6]

  • Defects in cytokinesis, potentially leading to multinucleated cells.[7][8]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

Based on its IC50 values, a starting concentration range of 1-10 µM is recommended for most cell lines. However, the optimal concentration will be cell line-dependent and should be determined empirically through a dose-response experiment. It is advisable to start with a broader range (e.g., 0.1 µM to 20 µM) to establish the effective concentration for your specific cell type and experimental endpoint.

Q4: How should I prepare and store this compound?

For stock solutions, dissolve this compound in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is important to consider the final DMSO concentration in your experiments, as high concentrations can be toxic to cells.

Q5: Are there known off-target effects of this compound?

While this compound is a potent dynamin inhibitor, like many small molecule inhibitors, the possibility of off-target effects should be considered. Some dynamin inhibitors have been reported to have effects independent of dynamin. Therefore, it is crucial to include appropriate controls in your experiments, such as using a structurally related but inactive compound if available, or validating key findings using a complementary method like siRNA-mediated dynamin knockdown.

Troubleshooting Guides

Problem 1: No observable effect on endocytosis or cell viability.
Possible Cause Troubleshooting Step
Incorrect Dosage Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
Compound Instability Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of the stock solution.
Cell Line Resistance Some cell lines may be less sensitive to dynamin inhibition. Confirm dynamin expression levels in your cell line via Western blot. Consider using a different dynamin inhibitor or a genetic approach (siRNA/shRNA) to confirm the role of dynamin in your process of interest.
Assay Sensitivity Ensure your assay for endocytosis (e.g., transferrin uptake) or cell viability (e.g., MTT, CellTiter-Glo) is sensitive enough to detect changes. Optimize assay conditions and include positive and negative controls.
Problem 2: High levels of cell death or unexpected cytotoxicity.
Possible Cause Troubleshooting Step
Concentration Too High Lower the concentration of this compound. A narrower dose-response around the expected IC50 may be necessary.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Prolonged Incubation Reduce the incubation time with the inhibitor. Time-course experiments can help determine the optimal treatment duration.
Off-Target Effects As mentioned in the FAQs, consider the possibility of off-target effects. Validate findings with alternative methods.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target Activity (IC50) Reference
Dynamin I GTPase1.0 µM[1]
Clathrin-Mediated Endocytosis (CME)9.5 µM[1]

Table 2: Recommended Concentration Ranges of Other Dynamin Inhibitors in Common Cell Lines (For Reference)

Inhibitor Cell Line Concentration Range Observed Effects
Dynasore HeLa30-100 µMInhibition of endocytosis, reduced cell migration
MCF-740-80 µMCell cycle arrest, apoptosis
Dyngo-4a U2OS5-30 µMInhibition of endocytosis
MiTMAB HeLa1-10 µMCytokinesis failure, apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for Dynamin Expression
  • Cell Lysis: Treat cells with this compound as required. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against dynamin (e.g., anti-Dynamin-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Clathrin-Mediated Endocytosis (Transferrin Uptake)
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Serum Starvation: Serum-starve the cells for 1-2 hours to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Pre-treat the cells with this compound at the desired concentration for 30-60 minutes.

  • Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the media and incubate at 37°C for 5-15 minutes to allow for internalization.

  • Fixation: Wash the cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Staining and Mounting: Stain the nuclei with DAPI, if desired. Mount the coverslips on microscope slides with mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. A reduction in intracellular fluorescent transferrin signal in treated cells compared to controls indicates inhibition of endocytosis.

Signaling Pathways and Experimental Workflows

Dynamin_Inhibition_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Determine Optimal Concentration (Dose-Response) A->C B Culture Cell Line of Interest B->C D Treat Cells with this compound C->D E Cell Viability Assay (e.g., MTT) D->E F Endocytosis Assay (e.g., Transferrin Uptake) D->F G Western Blot (e.g., for p-EGFR, Cleaved Caspase-3) D->G H Immunofluorescence (e.g., for subcellular localization) D->H I Data Interpretation and Conclusion E->I F->I G->I H->I

Caption: Experimental workflow for studying the effects of this compound.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Endosome Early Endosome EGFR->Endosome Endocytosis EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Dynamin Dynamin Dynamin->Endosome Scission Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibits

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Apoptosis_Pathway cluster_signal Apoptotic Signal cluster_pathway Apoptotic Pathway Dynamin_Inhibition Dynamin Inhibition (e.g., by this compound) Cytokinesis_Failure Cytokinesis Failure / Cell Cycle Arrest Dynamin_Inhibition->Cytokinesis_Failure p53_Activation p53 Activation Dynamin_Inhibition->p53_Activation Cytokinesis_Failure->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction by dynamin inhibition.

References

Technical Support Center: Overcoming Resistance to Dynamin Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dynamin inhibitors, such as Dynamin IN-2, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dynamin inhibitors in cancer cells?

A1: Dynamin inhibitors primarily function by disrupting endocytosis and cytokinesis. By inhibiting the GTPase activity of dynamin 2 (DNM2), these compounds prevent the scission of vesicles from the cell membrane, which is crucial for processes like receptor-mediated endocytosis. This can lead to the downregulation of key signaling pathways that promote cancer cell growth and survival. Additionally, inhibition of DNM2 can lead to cytokinesis failure, resulting in polyploid cells that often undergo apoptosis.[1][2][3]

Q2: My cancer cell line shows little to no response to this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Low DNM2 Expression: The target protein, DNM2, may be expressed at very low levels in your specific cancer cell line.

  • Pre-existing Resistance: The cell line may have intrinsic resistance mechanisms, such as the expression of drug efflux pumps or the presence of alternative endocytic pathways that are dynamin-independent.

  • Sub-optimal Drug Concentration or Stability: The concentration of this compound may be too low, or the compound may be degrading in the culture medium.

  • Cell Culture Conditions: High cell density can sometimes reduce the efficacy of certain drugs.[4]

Q3: I've observed that after an initial response, my cancer cells are developing resistance to the dynamin inhibitor. What are the potential mechanisms of this acquired resistance?

A3: Acquired resistance to targeted therapies can arise through several mechanisms. While specific data on this compound resistance is limited, plausible mechanisms based on other targeted inhibitors include:

  • On-Target Mutations: Mutations in the DNM2 gene could alter the drug-binding site, reducing the inhibitor's efficacy.

  • Target Amplification: Increased expression of DNM2 could titrate out the inhibitor, requiring higher concentrations to achieve the same effect.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of dynamin-dependent processes. For example, upregulation of other receptor tyrosine kinases or downstream signaling molecules could restore pro-survival signals.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell.

  • Epigenetic Changes: Alterations in gene expression patterns, not caused by changes in the DNA sequence, can lead to a resistant phenotype.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results with this compound.
Possible Cause Troubleshooting Step
Drug Instability Prepare fresh stock solutions of this compound regularly. Aliquot and store at the recommended temperature, avoiding repeated freeze-thaw cycles.
Cell Line Heterogeneity Perform single-cell cloning to establish a homogenous cell population for your experiments.
Variability in Cell Density Ensure consistent cell seeding density across all experiments, as high confluency can impact drug efficacy.[4]
Inconsistent Incubation Times Adhere strictly to the planned incubation times for drug treatment and subsequent assays.
Problem 2: High background or off-target effects observed.
Possible Cause Troubleshooting Step
Inhibitor Specificity Some dynamin inhibitors are known to have off-target effects.[5] Include a negative control compound with a similar chemical scaffold but no activity against dynamin if available. Also, validate key findings using a complementary method, such as siRNA-mediated knockdown of DNM2.
Incorrect Antibody for Detection Validate the specificity of your primary and secondary antibodies for immunofluorescence or western blotting through appropriate controls (e.g., knockout/knockdown cell lines, isotype controls).
Assay Conditions Optimize assay conditions, such as antibody concentrations and washing steps, to minimize background signal.
Problem 3: Difficulty in generating a dynamin inhibitor-resistant cell line.
Possible Cause Troubleshooting Step
Inappropriate Drug Concentration Start with a low concentration of the dynamin inhibitor (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner over several weeks or months.[6]
Insufficient Treatment Duration Resistance development is a gradual process. Continuous exposure to the inhibitor over a prolonged period is often necessary.
Cell Line Sensitivity Some cell lines may be highly sensitive to the inhibitor and die off before resistance can develop. Consider starting with a lower initial concentration or using a pulse-treatment approach (short-term high concentration followed by a recovery period).[7]

Quantitative Data

Table 1: IC50 Values of Various Dynamin Inhibitors in Different Cancer Cell Lines

InhibitorCancer Cell LineAssay TypeIC50 Value (µM)Reference
DynasoreU2OSTransferrin Uptake34.7[8]
Dyngo-4aU2OSTransferrin Uptake5.7[8]
Dyngo-6aU2OSTransferrin Uptake5.8[8]
Dynole 34-2-Dynamin 1 GTPase Activity6.9[9]
Dynole 34-2-Dynamin 2 GTPase Activity14.2[9]
Bis-T-22 Prodrug 4COS-7Transferrin CME8.0 ± 0.5[3]
Iminodyn-22U2OSReceptor Mediated Endocytosis10.7 ± 4.5[10]
Trifluoperazine-Dynamin 12.6 ± 0.7

Note: IC50 values can vary depending on the cell line, assay conditions, and laboratory. It is recommended that researchers determine the IC50 for their specific experimental setup.

Experimental Protocols

Generating a Dynamin Inhibitor-Resistant Cancer Cell Line

This protocol outlines a general method for developing a cancer cell line with acquired resistance to a dynamin inhibitor.[6][7]

Materials:

  • Parental cancer cell line of interest

  • Dynamin inhibitor (e.g., this compound)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the dynamin inhibitor for the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of the dynamin inhibitor at a concentration of approximately IC10-IC20.

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of the inhibitor.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the inhibitor concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat Cycles: Continue this cycle of gradual dose escalation and cell expansion. It may take several months to develop a significantly resistant cell line.

  • Characterize Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line and compare it to the parental cell line to quantify the level of resistance.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.

Dynamin GTPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released during GTP hydrolysis by dynamin.

Materials:

  • Purified dynamin protein

  • GTP solution

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EGTA, 1 mM DTT, pH 7.4)

  • Malachite Green reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified dynamin protein, and the dynamin inhibitor at various concentrations.

  • Initiate the reaction by adding GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and detect the released inorganic phosphate by adding the Malachiof Green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a plate reader.

  • Calculate the percentage of inhibition of GTPase activity compared to the untreated control.

Transferrin Uptake Assay (Flow Cytometry)

This assay measures the efficiency of clathrin-mediated endocytosis, a dynamin-dependent process.

Materials:

  • Cancer cells grown in suspension or adherent cells detached with a non-enzymatic solution

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)

  • Serum-free medium

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Serum Starvation: Incubate the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.

  • Inhibitor Treatment: Treat the cells with the dynamin inhibitor at the desired concentration for the appropriate time.

  • Transferrin Binding: Chill the cells on ice and incubate with fluorescently labeled transferrin in cold serum-free medium for 30 minutes to allow binding to surface receptors.

  • Internalization: Wash the cells to remove unbound transferrin and then incubate them in warm (37°C) serum-free medium for a defined time (e.g., 5-15 minutes) to allow internalization.

  • Surface Signal Quenching/Stripping: Stop the internalization by placing the cells on ice. Remove surface-bound transferrin by either using a quenching agent or an acidic wash (e.g., glycine buffer, pH 3.0).

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the intracellular fluorescence using a flow cytometer. A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates inhibition of transferrin uptake.

Visualizations

Signaling_Pathway_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Mechanisms of Resistance RTK Receptor Tyrosine Kinase (e.g., PDGFRα) DNM2 Dynamin 2 RTK->DNM2 Recruits PI3K PI3K RTK->PI3K Activates Dynamin_IN-2 This compound Dynamin_IN-2->DNM2 Inhibits Vav1 Vav1 DNM2->Vav1 Interacts with Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Rac1 Rac1 Vav1->Rac1 Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac1->Cytoskeletal_Rearrangement DNM2_Mutation DNM2 Mutation/ Amplification DNM2_Mutation->DNM2 Alters target Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Cell_Proliferation Restores signaling Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Dynamin_IN-2 Removes inhibitor

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Mechanistic Analysis Start Parental Cancer Cell Line IC50_Determination Determine IC50 of This compound Start->IC50_Determination Low_Dose_Treatment Treat with low dose (IC10-IC20) of This compound IC50_Determination->Low_Dose_Treatment Culture_and_Passage Culture and Passage Low_Dose_Treatment->Culture_and_Passage Dose_Escalation Gradually Increase Inhibitor Concentration Culture_and_Passage->Dose_Escalation Repeat Dose_Escalation->Culture_and_Passage Resistant_Line Resistant Cell Line Established Dose_Escalation->Resistant_Line Resistance Confirmed Compare_Lines Compare Parental vs. Resistant Lines Resistant_Line->Compare_Lines Genomic_Analysis Genomic Analysis (e.g., DNM2 sequencing) Compare_Lines->Genomic_Analysis Proteomic_Analysis Proteomic Analysis (e.g., Western Blot for bypass pathways) Compare_Lines->Proteomic_Analysis Functional_Assays Functional Assays (e.g., Drug Efflux Assay) Compare_Lines->Functional_Assays

Caption: Workflow for generating and characterizing dynamin inhibitor-resistant cells.

References

Validation & Comparative

A Comparative Guide to Dynamin Inhibitors: Dynamin IN-2 vs. Dynasore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and experimental basis of two common dynamin inhibitors: Dynamin IN-2 and Dynasore. The information is compiled to assist researchers in making informed decisions for their experimental designs.

Efficacy Overview

This compound emerges as a more potent inhibitor of dynamin's enzymatic activity in in-vitro assays compared to Dynasore. This enhanced potency is reflected in its lower half-maximal inhibitory concentration (IC50) in GTPase activity assays. In cell-based assays measuring clathrin-mediated endocytosis, this compound also demonstrates greater efficacy.

Quantitative Efficacy Data

The following tables summarize the reported IC50 values for both inhibitors across key assays. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

InhibitorAssayTargetIC50 ValueReference
This compound GTPase ActivityDynamin I1.0 µM[1][2][3]
Dynasore GTPase ActivityDynamin 1/2~15 µM

Table 1: Comparison of in-vitro GTPase Activity Inhibition

InhibitorAssay TypeCell LineIC50 ValueReference
This compound Clathrin-Mediated EndocytosisNot Specified9.5 µM[1][4]
Dynasore Clathrin-Mediated Endocytosis (Transferrin Uptake)HeLa Cells~15 µM

Table 2: Comparison of Cell-Based Endocytosis Inhibition

Mechanism of Action & Signaling Pathway

Both this compound and Dynasore target the GTPase activity of dynamin, a key protein responsible for the scission of nascent vesicles from the plasma membrane during endocytosis. By inhibiting this activity, these compounds effectively block the internalization of cargo, such as growth factor receptors and nutrients, that rely on clathrin-mediated endocytosis. Dynasore is characterized as a non-competitive inhibitor of dynamin's GTPase activity. While both compounds are valuable tools, it has been noted that Dynasore may have off-target effects, including influencing cellular cholesterol levels and actin organization in a dynamin-independent manner.

Dynamin_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor Clathrin_Pit Clathrin-Coated Pit Cargo_Receptor->Clathrin_Pit Binding Vesicle_Neck Vesicle Neck Clathrin_Pit->Vesicle_Neck Invagination Endocytic_Vesicle Endocytic Vesicle Vesicle_Neck->Endocytic_Vesicle Fission Dynamin Dynamin Dynamin->Vesicle_Neck Recruitment GDP GDP Dynamin->GDP GTP Hydrolysis (Scission) GTP GTP GTP->Dynamin Binding Inhibitor This compound or Dynasore Inhibitor->Dynamin Inhibition

Caption: Inhibition of Dynamin-Mediated Endocytosis.

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data and designing future experiments. Below are the likely protocols used to obtain the IC50 values cited in this guide, based on common practices in the field.

Dynamin GTPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis by dynamin.

  • Reagent Preparation :

    • Purified dynamin I enzyme.

    • GTP stock solution.

    • Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

    • A series of dilutions of the test inhibitor (this compound or Dynasore) in the assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add the purified dynamin enzyme to the assay buffer.

    • Add the various concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding GTP to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.

    • Measure the absorbance of the complex at a wavelength of approximately 620 nm using a microplate reader.

  • Data Analysis :

    • Generate a standard curve using known concentrations of phosphate.

    • Convert the absorbance readings to the amount of phosphate released.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This cell-based assay measures the uptake of fluorescently labeled transferrin, a protein that is internalized via clathrin-mediated endocytosis.

  • Cell Culture and Preparation :

    • Culture a suitable cell line (e.g., HeLa or U2OS cells) on glass coverslips or in multi-well plates.

    • Prior to the assay, starve the cells in serum-free media to upregulate transferrin receptor expression.

  • Inhibitor Treatment and Transferrin Uptake :

    • Treat the cells with various concentrations of the dynamin inhibitor (this compound or Dynasore) for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control.

    • Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate for a specific duration (e.g., 15-30 minutes) at 37°C to allow for internalization.

    • To stop the uptake, place the cells on ice and wash with ice-cold PBS.

  • Quantification :

    • Microscopy Method : Fix the cells with paraformaldehyde. To remove surface-bound transferrin, perform an acid wash (e.g., with a low pH glycine buffer). Image the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.

    • Flow Cytometry Method : Detach the cells and perform an acid wash to remove surface-bound transferrin. Analyze the intracellular fluorescence of the cell population using a flow cytometer.

  • Data Analysis :

    • Calculate the percentage of transferrin uptake inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_invitro In-Vitro Assay (GTPase Activity) cluster_incell Cell-Based Assay (Endocytosis) Reagents_GTPase Prepare Reagents: - Purified Dynamin - GTP - Inhibitor Dilutions Incubate_GTPase Incubate Enzyme, Inhibitor, and GTP Reagents_GTPase->Incubate_GTPase Detect_Pi Detect Phosphate Release (e.g., Malachite Green) Incubate_GTPase->Detect_Pi Analyze_GTPase Calculate IC50 Detect_Pi->Analyze_GTPase Reagents_Cell Prepare Cells and Reagents: - Cell Culture - Labeled Transferrin - Inhibitor Dilutions Incubate_Cell Treat Cells with Inhibitor, then add Labeled Transferrin Reagents_Cell->Incubate_Cell Quantify_Uptake Quantify Internalized Transferrin (Microscopy or Flow Cytometry) Incubate_Cell->Quantify_Uptake Analyze_Cell Calculate IC50 Quantify_Uptake->Analyze_Cell Start Start Start->Reagents_GTPase Start->Reagents_Cell

Caption: General Experimental Workflow for Inhibitor Comparison.

Conclusion

Based on available data, This compound demonstrates higher potency than Dynasore in both biochemical and cell-based assays. Its lower IC50 values suggest that it can be used at lower concentrations, potentially reducing the risk of off-target effects. However, Dynasore has been more extensively characterized in the literature, and its reversible, non-competitive mechanism is well-documented. Researchers should consider the specific requirements of their experimental system, including the desired potency and the potential for off-target effects, when selecting a dynamin inhibitor. For studies requiring high potency, this compound may be the preferred choice, while Dynasore remains a valuable and well-established tool for investigating dynamin-dependent processes.

References

A Comparative Guide to Dynamin I Inhibitors: Evaluating Dynamin IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dynamin IN-2 with other commercially available dynamin I inhibitors. The inhibitory effects are quantified, and the mechanisms of action are described to aid in the selection of the most appropriate compound for specific research applications.

Introduction to Dynamin and its Inhibition

Dynamin is a large GTPase essential for membrane fission events in eukaryotic cells, most notably in clathrin-mediated endocytosis.[1][2] It functions by polymerizing around the neck of nascent vesicles and, through GTP hydrolysis, constricts and severs the vesicle from the parent membrane.[3] The neuron-specific isoform, dynamin I, is crucial for synaptic vesicle recycling.[4][5] Inhibition of dynamin I is a key strategy for studying these processes and holds potential for therapeutic intervention in neurological disorders and some cancers.[6][7]

This compound is a potent inhibitor of dynamin I, emerging from a class of Wiskostatin analogues.[8][9] This guide compares its efficacy against other well-established and novel dynamin I inhibitors.

Comparative Analysis of Dynamin I Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and several alternative compounds against dynamin I GTPase activity. The mechanism of action for each inhibitor is also provided.

InhibitorIC50 (Dynamin I)Mechanism of Action
This compound 1.0 µM[8][9]Wiskostatin analogue, inhibits dynamin I GTPase activity.[8]
Dyngo-4a 0.38 µM (brain) / 1.1 µM (recombinant)[10]A potent, less cytotoxic analogue of Dynasore.[11]
Iminodyn-22 0.33 µMUncompetitive inhibitor of dynamin I.
MiTMAB 0.94 µM (Ki)[10]Targets the dynamin-phospholipid interaction, preventing membrane recruitment.[7][10]
OcTMAB 1.9 µM[10]Long-chain ammonium salt that inhibits dynamin.[10]
Dynole 34-2 6.9 µM[11]Potent dynamin GTPase inhibitor with antimitotic effects.[11]
Dynasore ~15 µM[10]Non-competitive inhibitor of dynamin's GTPase activity.
Bis-T-23 N/APromotes actin-dependent dynamin oligomerization rather than directly inhibiting GTPase activity.

Note: IC50 values can vary depending on assay conditions, such as the source of the enzyme (e.g., recombinant vs. native) and the presence of stimulatory factors.

Experimental Validation: Dynamin GTPase Activity Assay

The inhibitory effect of compounds like this compound is typically validated using an in vitro GTPase activity assay. This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi) by dynamin. A common method is the colorimetric Malachite Green assay, which quantifies the amount of free phosphate released.[8]

Experimental Workflow: Malachite Green GTPase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Purified Dynamin I - GTP solution - Test Inhibitors (e.g., this compound) - Assay Buffer - Liposomes (stimulator) plate Pipette dynamin I, inhibitor, and buffer into a 96-well plate reagents->plate 1 initiate Initiate reaction by adding GTP and liposomes plate->initiate 2 incubate Incubate at 37°C for a defined time (e.g., 15-60 min) initiate->incubate 3 stop Stop reaction and add Malachite Green reagent incubate->stop 4 read Measure absorbance at ~620 nm using a plate reader stop->read 5 calculate Calculate phosphate released from a standard curve read->calculate 6 plot Plot % inhibition vs. inhibitor concentration to determine IC50 calculate->plot 7

Caption: Workflow for determining dynamin I GTPase inhibition using a Malachite Green assay.

Detailed Experimental Protocol

Objective: To determine the IC50 value of a test compound (e.g., this compound) for dynamin I GTPase activity.

Materials:

  • Purified recombinant human dynamin I

  • Guanosine 5'-triphosphate (GTP)

  • Test inhibitor stock solution (dissolved in DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2

  • Liposomes (e.g., Folch fraction I, as a stimulator of GTPase activity)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control).

  • Enzyme Addition: Add 70 µL of assay buffer containing a final concentration of 100 nM dynamin I to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the GTPase reaction by adding 20 µL of a mixture of GTP and liposomes (final concentrations of ~25 µM GTP and 300 µM lipid).

  • Incubation: Incubate the plate at 37°C for 30 minutes. The reaction time should be within the linear range of phosphate release.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate released during GTP hydrolysis.

  • Color Development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Read the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the concentration of phosphate released.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dynamin Signaling Pathway and Point of Inhibition

Dynamin's primary role occurs at a late stage of clathrin-mediated endocytosis. Inhibitors of its GTPase activity block the final scission step, leading to an accumulation of deeply invaginated clathrin-coated pits at the plasma membrane.

G cluster_pathway Clathrin-Mediated Endocytosis cargo Cargo-Receptor Complex adaptor Adaptor Proteins (e.g., AP2) cargo->adaptor clathrin Clathrin Triskelia adaptor->clathrin pit Coated Pit Formation clathrin->pit invagination Membrane Invagination pit->invagination dynamin Dynamin Polymerization (at vesicle neck) invagination->dynamin gtp_hydrolysis GTP Hydrolysis dynamin->gtp_hydrolysis scission Vesicle Scission gtp_hydrolysis->scission uncoating Clathrin Uncoating scission->uncoating vesicle Coated Vesicle uncoating->vesicle inhibitor This compound & Other GTPase Inhibitors inhibitor->gtp_hydrolysis Inhibits

Caption: Inhibition of dynamin's GTPase activity blocks vesicle scission in endocytosis.

Conclusion

This compound is a potent inhibitor of dynamin I, with an IC50 of 1.0 µM, making it a valuable tool for studying dynamin-dependent processes.[8][9] Its potency is comparable to other effective inhibitors like MiTMAB and Dyngo-4a, and it is significantly more potent than the widely used but less specific inhibitor, Dynasore.[10] When selecting an inhibitor, researchers should consider not only the IC50 but also the mechanism of action, potential off-target effects, and cell permeability. For instance, while Iminodyn-22 offers sub-micromolar potency, an inhibitor like MiTMAB, which targets a different domain (the PH domain), may be useful for complementary studies.[10] This guide provides the foundational data and protocols to assist in making an informed decision for future research endeavors.

References

Comparative Analysis of Dynamin IN-2: A Guide to its Selectivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dynamin and its Inhibition

Dynamins are a family of large GTPases essential for membrane fission processes, most notably in clathrin-mediated endocytosis (CME).[1] They assemble at the neck of budding vesicles and utilize the energy from GTP hydrolysis to mediate vesicle scission. Given their central role in cellular trafficking, dynamins have become attractive targets for therapeutic intervention and for dissecting complex cellular processes.

Dynamin IN-2, a Wiskostatin analogue, has emerged as a potent inhibitor of dynamin activity. Understanding its selectivity is paramount, as off-target effects are a known concern with many small molecule inhibitors, including those targeting dynamin. For instance, widely used dynamin inhibitors like Dynasore and Dyngo-4a have been reported to exhibit dynamin-independent off-target effects, such as the inhibition of membrane ruffling.[2][3]

Performance of this compound

This compound has been identified as a potent inhibitor of dynamin I GTPase activity with an IC50 of 1.0 µM. It also effectively blocks clathrin-mediated endocytosis with an IC50 of 9.5 µM.[4] Its core chemical structure is a carbazole scaffold.[4]

Comparison with Alternative Dynamin Inhibitors

To provide a context for the potency of this compound, the following table summarizes its activity alongside other commonly used dynamin inhibitors. It is crucial to note the evidence of off-target effects for some of these compounds.

InhibitorTargetIC50 (Dynamin GTPase Assay)IC50 (Clathrin-Mediated Endocytosis)Known Off-Target Effects
This compound Dynamin I1.0 µM[4]9.5 µM[4]Data not available
Dynasore Dynamin I/II~15 µM[5]~15 µM[5]Yes (e.g., membrane ruffling)[2][3]
Dyngo-4a Dynamin I/IIPotent inhibitor[3]Potent inhibitor[5]Yes (e.g., membrane ruffling)[2][3]
Wiskostatin N-WASP (primary target), Dynamin I20.7 µM[4][6]6.9 µM[6]Yes (e.g., decreases cellular ATP)[6]

Note: The lack of comprehensive public data on the cross-reactivity of this compound against a panel of other GTPases (e.g., Ras, Rho, Rab families) is a significant gap in its characterization. Researchers should exercise caution and consider performing their own selectivity profiling for their specific applications.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's action, the following diagrams illustrate the dynamin-mediated endocytosis pathway and a general workflow for assessing inhibitor specificity.

dynamin_pathway cargo Cargo receptor Receptor cargo->receptor Binds adaptor Adaptor Proteins receptor->adaptor Recruits clathrin Clathrin adaptor->clathrin Recruits pit Clathrin-coated Pit clathrin->pit Forms neck Vesicle Neck pit->neck Invaginates to form vesicle Clathrin-coated Vesicle neck->vesicle Scission dynamin Dynamin dynamin->neck Assembles at gdp GDP dynamin->gdp GTP Hydrolysis gtp GTP gtp->dynamin Binds endosome Endosome vesicle->endosome experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays assay GTPase Activity Assay (e.g., Malachite Green) panel Selectivity Panel Screening (vs. other GTPases) cme_assay Clathrin-Mediated Endocytosis Assay (e.g., Transferrin uptake) off_target_assay Off-target Phenotypic Assay (e.g., Membrane ruffling) tko_cells Dynamin Triple Knockout (TKO) Cells off_target_assay->tko_cells Validate in TKO cells inhibitor Dynamin Inhibitor (e.g., this compound) inhibitor->assay Test inhibition inhibitor->panel Assess cross-reactivity inhibitor->cme_assay Measure functional effect inhibitor->off_target_assay Evaluate off-target effects

References

A Comparative Analysis of Dynamin IN-2 and Other Dynamin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable dynamin inhibitor is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting dynamin-dependent processes. This guide provides an objective comparison of Dynamin IN-2 with other commonly used dynamin inhibitors, supported by experimental data, detailed protocols, and visual representations of key cellular pathways and workflows.

Dynamin is a large GTPase essential for membrane fission events in eukaryotic cells, most notably in clathrin-mediated endocytosis (CME)[1][2][3]. Its critical role in cellular trafficking has made it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders[4][5]. A growing number of small molecule inhibitors have been developed to probe dynamin function and explore its therapeutic potential. This guide focuses on a comparative analysis of this compound against other well-established dynamin inhibitors such as Dynasore, Dyngo-4a, and MiTMAB.

Mechanism of Action and Potency

Dynamin inhibitors can be broadly categorized based on their mechanism of action, targeting different domains and functional states of the dynamin protein.

  • This compound is a Wiskostatin analogue that acts as a potent inhibitor of dynamin I GTPase activity[6]. Wiskostatin itself has been identified as a dynamin inhibitor, and its analogues have been explored to improve potency and reduce off-target effects[4][7].

  • Dynasore is a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2[8]. It binds to the GTPase domain and prevents the conformational changes required for membrane fission[8]. However, it has been reported to have off-target effects, including impacting lipid rafts and cellular cholesterol homeostasis independently of dynamin[9].

  • Dyngo-4a , a structural analogue of Dynasore, was developed to have improved potency and reduced non-specific binding[10][11]. It is a potent inhibitor of dynamin I and II and shows greater efficacy in blocking endocytosis compared to Dynasore[6][11].

  • MiTMAB (Myristyl trimethyl ammonium bromide) is a cationic amphiphilic drug that is thought to interfere with the binding of dynamin's pleckstrin homology (PH) domain to phosphoinositides in the cell membrane, thereby preventing its recruitment and assembly at the sites of vesicle budding[5].

Data Presentation: A Comparative Overview of Dynamin Inhibitors

The following table summarizes the key quantitative data for this compound and other selected dynamin inhibitors, providing a basis for direct comparison of their potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the dynamin isoform used, the presence of stimulating agents (e.g., lipids, microtubules), and the cell type for in-cell assays.

InhibitorTargetAssay TypeIC50Reference
This compound Dynamin IGTPase Activity1.0 µM[6]
Clathrin-Mediated EndocytosisIn-cell Transferrin Uptake9.5 µM[6]
Dynasore Dynamin 1/2, Drp1GTPase Activity~15 µM[8]
Clathrin-Mediated EndocytosisIn-cell Transferrin Uptake~15 - 35 µM[8][10]
Dyngo-4a Dynamin I (brain)GTPase Activity0.38 µM[12]
Dynamin II (recombinant)GTPase Activity2.3 µM[12]
Clathrin-Mediated EndocytosisIn-cell Transferrin Uptake5.7 µM[11]
Wiskostatin DynaminGTPase Activity20.7 µM[4]
Clathrin-Mediated EndocytosisIn-cell Transferrin Uptake6.9 µM[4]
MiTMAB Dynamin I/II(Mechanism is primarily interference with membrane binding)-[5]

Signaling Pathways and Experimental Workflows

To visually represent the processes affected by these inhibitors and the methods used to study them, the following diagrams have been generated using the Graphviz DOT language.

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP2 Adaptor Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin CoatedPit->Dynamin Recruitment to Neck Scission Scission Dynamin->Scission GTP Hydrolysis CoatedVesicle Clathrin-Coated Vesicle Scission->CoatedVesicle Uncoating Uncoating CoatedVesicle->Uncoating Vesicle Uncoated Vesicle Uncoating->Vesicle EarlyEndosome Early Endosome Vesicle->EarlyEndosome Fusion

A simplified diagram of the Clathrin-Mediated Endocytosis pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays GTPaseAssay Dynamin GTPase Assay HitValidation Hit Validation & IC50 Determination GTPaseAssay->HitValidation Identify Hits CompoundScreening Compound Library Screening CompoundScreening->GTPaseAssay Primary Screen CMEAssay Clathrin-Mediated Endocytosis Assay (e.g., Transferrin Uptake) HitValidation->CMEAssay Test in Cells CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) CMEAssay->CytotoxicityAssay Assess Toxicity LeadOptimization Lead Optimization CytotoxicityAssay->LeadOptimization Select Lead Compounds

References

Validating Clathrin-Mediated Endocytosis Blockade by Dynamin IN-2: A Comparative Guide Using the Transferrin Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a vast array of molecules, from nutrients to signaling receptors and even pathogens.[1][2] A key protein in this intricate process is dynamin, a large GTPase that facilitates the "pinching off" of clathrin-coated vesicles from the plasma membrane.[1][3][4] Targeting dynamin is therefore a primary strategy for inhibiting CME. This guide provides a comparative analysis of Dynamin IN-2, a potent dynamin inhibitor, and evaluates its performance against other common CME inhibitors using the gold-standard transferrin uptake assay.

Performance Comparison of CME Inhibitors

The efficacy of various small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. The transferrin (Tfn) uptake assay is the benchmark for measuring CME inhibition, as the transferrin receptor is constitutively internalized via this pathway.[5][6]

Below is a summary of the performance of this compound and other widely used CME inhibitors.

InhibitorTarget ProteinMechanism of ActionTransferrin Uptake IC50Cell Type(s)
This compound Dynamin I/IIInhibits Dynamin I GTPase activity.[7]9.5 µM [7]Not specified
DynasoreDynamin I/II, Drp1Non-competitive inhibitor of dynamin's GTPase activity.[5][8]~15 µM[5][8][9]HeLa, COS7
Dyngo-4aDynamin I/IIPotent, reversible inhibitor of dynamin's helical state.[10][11]5.7 µM[10][11]Multiple
MiTMABDynamin I/IIInhibits dynamin-phospholipid interaction.[12]3.15 µM[12]Not specified
Pitstop 2Clathrin Terminal DomainCompetitively inhibits clathrin terminal domain interactions.[13]12-15 µM[13][14]HeLa

Note: IC50 values can vary depending on the specific cell line, experimental conditions, and assay format.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context of this validation, the following diagrams illustrate the CME pathway and the experimental workflow for its inhibition analysis.

CME_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Point of Inhibition Receptor Transferrin Receptor AP2 AP2 Adaptor Receptor->AP2 Recruitment Cargo Transferrin Cargo->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Dynamin Dynamin Pit->Dynamin Recruitment to neck Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle GTP Hydrolysis & Fission Endosome Early Endosome Vesicle->Endosome Internalization Dynamin_IN2 This compound Dynamin_IN2->Dynamin Inhibits GTPase Activity

Caption: Clathrin-Mediated Endocytosis (CME) pathway and the inhibitory action of this compound.

Transferrin_Uptake_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells on Coverslips B 2. Serum Starve Cells (e.g., 1-2 hours) A->B C 3. Pre-incubate with This compound or Control B->C D 4. Incubate with Fluorescent Transferrin (e.g., Tfn-Alexa594) C->D E 5. Acid Wash (Removes surface-bound Tfn) D->E F 6. Fix and Permeabilize Cells E->F G 7. Image Acquisition (Microscopy) F->G H 8. Quantify Internalized Tfn (Fluorescence Intensity) G->H

Caption: Workflow for the transferrin uptake assay to validate CME inhibition.

Detailed Experimental Protocol: Transferrin Uptake Assay

This protocol provides a standard method for assessing the inhibition of CME using fluorescently labeled transferrin.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, COS7) cultured on glass coverslips.

  • Serum-free cell culture medium.

  • This compound and other inhibitors (e.g., Dynasore as a control).

  • Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 594).

  • Acid Wash Buffer (0.2 M Glycine, 0.15 M NaCl, pH 3.0).

  • Phosphate Buffered Saline (PBS).

  • Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS).

  • Mounting medium with DAPI (optional, for nuclear staining).

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash the cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C. This step enhances transferrin receptor expression on the cell surface.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound and control inhibitors at various concentrations in serum-free medium. Include a vehicle-only control (e.g., DMSO).

    • Remove the starvation medium and add the inhibitor-containing medium to the cells.

    • Pre-incubate for 30 minutes at 37°C.[15]

  • Transferrin Uptake:

    • Add fluorescently-conjugated transferrin (e.g., 25 µg/mL final concentration) to each well.[16]

    • Incubate for 10-15 minutes at 37°C to allow for internalization.[15][17]

  • Removal of Surface-Bound Transferrin:

    • Quickly place the plate on ice to stop endocytosis.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the ice-cold Acid Wash Buffer for 30-60 seconds to strip any transferrin that is bound to the cell surface but not internalized.[18]

    • Immediately aspirate the acid buffer and wash the cells three times with ice-cold PBS.

  • Fixation:

    • Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

  • Quantification and Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of internalized transferrin per cell.

    • Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-control cells (set to 100%).

    • Plot the normalized uptake against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

By following this guide, researchers can effectively validate the inhibitory action of this compound on clathrin-mediated endocytosis and objectively compare its performance against alternative compounds, ensuring robust and reliable data for drug development and cell biology research.

References

quantitative comparison of IC50 values of Dynamin IN-2 and Dyngo-4a

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Comparison of the Dynamin Inhibitors: Dynamin IN-2 and Dyngo-4a

For researchers in cell biology and drug discovery, the selection of potent and specific inhibitors is paramount for the accurate dissection of cellular pathways and the development of novel therapeutics. Dynamin, a GTPase essential for scission of nascent vesicles from parent membranes, is a key target for investigating and inhibiting endocytosis and intracellular trafficking. This guide provides a quantitative comparison of two dynamin inhibitors, this compound and Dyngo-4a, focusing on their IC50 values, the experimental protocols for their determination, and their mechanism of action within the context of clathrin-mediated endocytosis.

Quantitative Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Dyngo-4a against different dynamin isoforms and cellular processes.

InhibitorTargetAssay TypeIC50 (µM)
This compound Dynamin I GTPaseBiochemical GTPase Assay1.0[1][2][3][4][5]
Clathrin-Mediated EndocytosisCell-Based Endocytosis Assay9.5[1][4][5][6]
Dyngo-4a Dynamin I (brain-derived)Biochemical GTPase Assay0.38[1][2][3][7]
Dynamin I (recombinant)Biochemical GTPase Assay1.1[1][2][7]
Dynamin II (recombinant)Biochemical GTPase Assay2.3[1][2][3][7]
Transferrin EndocytosisCell-Based Endocytosis Assay5.7[3][4][6]

Experimental Protocols

The determination of IC50 values relies on precise experimental methodologies. Below are detailed protocols for the key assays used to evaluate this compound and Dyngo-4a.

Dynamin GTPase Activity Assay

This biochemical assay measures the rate of GTP hydrolysis by dynamin in the presence of various concentrations of the inhibitor.

Principle: The GTPase activity of dynamin is stimulated by its assembly on a lipid template, such as phosphatidylserine (PS) liposomes or microtubules. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified, typically using a colorimetric method like the malachite green assay.

Methodology:

  • Reagents: Purified dynamin protein, GTP, PS liposomes or taxol-stabilized microtubules, assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM KCl, 2 mM MgCl2), malachite green reagent.

  • Procedure:

    • Prepare a series of dilutions of the dynamin inhibitor (e.g., this compound or Dyngo-4a) in the assay buffer.

    • In a multi-well plate, incubate a constant concentration of dynamin (e.g., 17-50 nM) with the lipid template (e.g., 2 µg/mL PS) and varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[1][2]

    • Initiate the reaction by adding a fixed concentration of GTP (e.g., 50-250 µM).[1][2]

    • Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by adding the malachite green reagent directly.[1][2]

    • Measure the absorbance of the malachite green-phosphate complex at a specific wavelength (e.g., 620 nm).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Clathrin-Mediated Endocytosis (CME) Assay

This cell-based assay quantifies the uptake of a labeled ligand that is internalized via clathrin-mediated endocytosis.

Principle: Transferrin (Tfn), a protein that binds to the transferrin receptor, is commonly used as a marker for CME. Fluorescently labeled Tfn is added to cells, and its internalization is measured in the presence and absence of the inhibitor.

Methodology:

  • Reagents: Cultured cells (e.g., U2OS, HeLa), fluorescently labeled transferrin (e.g., Tfn-Alexa Fluor 488), cell culture medium, phosphate-buffered saline (PBS), fixation and permeabilization buffers, and imaging system (e.g., fluorescence microscope or high-content imager).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the dynamin inhibitor for a specified time (e.g., 30 minutes) in serum-free medium.

    • Add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-15 minutes) to allow for internalization.

    • Place the cells on ice to stop endocytosis and wash with cold PBS to remove unbound transferrin.

    • An acid wash step can be included to remove surface-bound, non-internalized transferrin.

    • Fix and permeabilize the cells.

    • Acquire images of the cells and quantify the intracellular fluorescence intensity.

    • Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the context in which these inhibitors function, it is helpful to visualize the clathrin-mediated endocytosis pathway and the experimental workflow for IC50 determination.

Clathrin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol Receptor Receptor AP2 AP-2 Adaptor Receptor->AP2 Recruitment Cargo Cargo Cargo->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment Clathrin->Clathrin Dynamin Dynamin Dynamin->Clathrin Assembly at neck of pit Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle GTP Hydrolysis & Vesicle Scission Inhibitor This compound / Dyngo-4a Inhibitor->Dynamin Inhibition Endosome Early Endosome Vesicle->Endosome Uncoating & Fusion

Caption: Signaling pathway of clathrin-mediated endocytosis and dynamin inhibition.

IC50_Determination_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor Incubation Incubate Components with Inhibitor Inhibitor_Dilution->Incubation Assay_Components Prepare Assay Components (Dynamin, GTP, Cells, etc.) Assay_Components->Incubation Reaction Initiate & Stop Reaction (Biochemical Assay) or Internalization Period (Cell-Based Assay) Incubation->Reaction Measurement Measure Signal (e.g., Absorbance, Fluorescence) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve_Fitting Plot Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: Experimental workflow for determining IC50 values of dynamin inhibitors.

References

Validating On-Target Effects of Dynamin IN-2: A Comparative Guide with Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, validating the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of Dynamin IN-2, a potent dynamin inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for on-target validation and rescue experiments, and visual workflows to facilitate experimental design.

Understanding Dynamin and its Inhibition

Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes, a critical step in clathrin-mediated endocytosis (CME) and other vesicular trafficking processes. Its inhibition offers a powerful tool to dissect these pathways. However, off-target effects of dynamin inhibitors can lead to misinterpretation of experimental results. Therefore, rigorous validation of on-target effects is crucial.

Comparative Analysis of Dynamin Inhibitors

This section compares the performance of this compound with other widely used dynamin inhibitors. The data presented below is a synthesis of publicly available information and should be used as a guide for selecting the appropriate tool for your research needs.

InhibitorTarget DomainMechanism of ActionDynamin I IC50 (GTPase Assay)Dynamin II IC50 (GTPase Assay)Clathrin-Mediated Endocytosis IC50Known Off-Target Effects
This compound GTPaseWiskostatin analogue1.0 µMNot Reported9.5 µMPotential for off-target effects similar to Wiskostatin (e.g., ATP depletion)[1].
Dynasore GTPaseNon-competitive inhibitor of GTPase activity~15 µMNot Reported~15-80 µMInhibition of fluid-phase endocytosis and membrane ruffling independent of dynamin[2][3].
Dyngo-4a GTPaseDynasore analogue, non-competitive inhibitor of GTPase activity0.38 µM (brain recombinant)2.3 µM (recombinant mouse)5.7 µMInhibition of fluid-phase endocytosis and membrane ruffling independent of dynamin[2][3].
MiTMAB Pleckstrin Homology (PH)Competes with phospholipids for binding to the PH domain3.1 µM8.4 µM19.9 µMCan affect other PH domain-containing proteins.
Dynole-34-2 Allosteric SiteTargets the GTPase Allosteric Site (GAS)1.3 µM14.2 µM5 µMNot extensively characterized for off-target effects.

Signaling Pathway: Clathrin-Mediated Endocytosis

The following diagram illustrates the key steps in clathrin-mediated endocytosis and the point of intervention for dynamin inhibitors.

CME_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Adaptor Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedVesicle Clathrin-Coated Vesicle Clathrin->CoatedVesicle Assembly & Invagination Dynamin Dynamin Dynamin->CoatedVesicle Scission UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Uncoating Endosome Early Endosome UncoatedVesicle->Endosome Fusion

Figure 1. Clathrin-Mediated Endocytosis Pathway. This diagram shows the sequential recruitment of adaptor proteins and clathrin to the plasma membrane upon ligand-receptor binding, leading to the formation of a clathrin-coated pit. Dynamin is recruited to the neck of the budding vesicle to mediate its scission from the plasma membrane.[2] Dynamin inhibitors, such as this compound, block this scission step.

Experimental Protocols

To rigorously validate the on-target effects of this compound, we provide detailed protocols for a primary validation assay and a rescue experiment.

On-Target Validation: Transferrin Uptake Assay

This assay measures the uptake of fluorescently labeled transferrin, a classic cargo of clathrin-mediated endocytosis, to quantify the inhibitory effect of this compound.

Materials:

  • Cells cultured on glass coverslips (e.g., HeLa, A549)

  • Serum-free culture medium

  • Human Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • This compound

  • DMSO (vehicle control)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate to reach 60-70% confluency on the day of the experiment.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 1 hour at 37°C to deplete endogenous transferrin.

  • Inhibitor Treatment: Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) in serum-free medium. Pre-incubate the cells with the inhibitor or vehicle for 30 minutes at 37°C.

  • Transferrin Pulse: Add fluorescently labeled transferrin (final concentration 25 µg/mL) to the wells and incubate for 15 minutes at 37°C.

  • Wash: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell. The reduction in fluorescence in inhibitor-treated cells compared to the vehicle control indicates the inhibition of clathrin-mediated endocytosis.

Rescue Experiment: Washout of Inhibition

A key characteristic of a specific, reversible inhibitor is that its effects can be reversed upon its removal. This "washout" experiment serves as a pharmacological rescue, demonstrating that the observed inhibition of endocytosis is a direct consequence of the compound's presence and not due to cellular toxicity or other irreversible effects.

Experimental Workflow:

Rescue_Workflow cluster_protocol Washout Rescue Protocol Start Start: Serum-starved cells Inhibit Inhibit: Incubate with This compound (10 µM) Start->Inhibit Washout Washout: Wash cells 3x with pre-warmed medium Inhibit->Washout Recover Recover: Incubate in inhibitor-free medium (various times) Washout->Recover Pulse Pulse: Add fluorescent Transferrin Recover->Pulse Analyze Analyze: Fix, image, and quantify Transferrin uptake Pulse->Analyze

Figure 2. Experimental Workflow for the Washout Rescue Experiment. This diagram outlines the key steps to assess the reversibility of this compound's inhibitory effect on endocytosis.

Procedure:

  • Follow steps 1-3 of the Transferrin Uptake Assay to inhibit endocytosis with this compound (e.g., at a concentration of 10 µM).

  • Washout: After the 30-minute inhibitor incubation, aspirate the medium and wash the cells three times with pre-warmed, serum-free medium to remove the inhibitor.

  • Recovery: Incubate the cells in fresh, inhibitor-free, serum-free medium for various recovery periods (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Transferrin Pulse: After the respective recovery times, add fluorescently labeled transferrin and proceed with steps 4-8 of the Transferrin Uptake Assay.

  • Analysis: A time-dependent recovery of transferrin uptake after inhibitor washout would indicate that the effect of this compound is reversible and on-target.

Differentiating On-Target from Off-Target Effects

While the rescue experiment provides strong evidence for on-target activity, it is also crucial to consider potential off-target effects, especially on signaling pathways. This compound is an analogue of Wiskostatin, which has been reported to cause a decrease in cellular ATP levels.[1] Furthermore, other dynamin inhibitors like Dynasore and Dyngo-4a have been shown to affect cellular processes such as membrane ruffling and fluid-phase endocytosis in a dynamin-independent manner.[2][3]

To dissect the specific on-target effects on a signaling pathway of interest from potential off-target effects, an "uncoupling experiment" can be performed.[4]

Logical Framework for an Uncoupling Experiment:

Uncoupling_Logic Start Stimulate cells with ligand in the presence of inhibitor Observe Observe inhibition of downstream signaling event Start->Observe Question Is the inhibition due to: 1. Block of endocytosis (On-target)? 2. Direct inhibition of a signaling   molecule (Off-target)? Observe->Question Washout Washout inhibitor and ligand Question->Washout Restimulate Restimulate with ligand Washout->Restimulate Outcome1 Signaling is restored: Inhibition was likely on-target (dependent on endocytosis) Restimulate->Outcome1 Outcome2 Signaling is NOT restored: Inhibition is likely off-target (direct effect on signaling molecule) Restimulate->Outcome2

Figure 3. Logical Flow of an Uncoupling Experiment. This diagram illustrates the decision-making process to distinguish between on-target and off-target effects of an inhibitor on a signaling pathway.

This experimental design allows researchers to determine if the observed effect on a signaling pathway is a direct consequence of inhibiting dynamin-mediated endocytosis or an unrelated, off-target effect of the compound.

Conclusion

This compound is a potent inhibitor of dynamin and clathrin-mediated endocytosis. However, like all small molecule inhibitors, its on-target effects must be rigorously validated. The experimental protocols provided in this guide, including the transferrin uptake assay and the washout rescue experiment, offer a robust framework for this validation process. By employing these methods and being mindful of potential off-target effects, researchers can confidently use this compound to dissect the intricate roles of dynamin in cellular physiology and disease.

References

Safety Operating Guide

Navigating the Disposal of Dynamin IN-2: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Dynamin IN-2, a potent inhibitor of dynamin I GTPase activity, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with established laboratory safety protocols.

Chemical and Physical Properties

A clear understanding of the substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key identification and physical characteristics of this compound.

PropertyValue
Chemical Name This compound
CAS Number 1345853-49-7
Molecular Formula C₂₂H₂₁ClN₂O
Appearance Solid powder
Hazard Classification Not a hazardous substance or mixture[2]

Experimental Protocols: Safe Disposal of this compound

While this compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory procedures for chemical waste to ensure a safe working environment and environmental protection.[2] Unused or waste this compound should be managed as chemical waste.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled chemical waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • Label the waste container clearly with "Chemical Waste," the name "this compound," and the approximate quantity. Accurate labeling is crucial for proper disposal by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal. Do not dispose of this compound down the drain or in regular trash.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Wear appropriate PPE.

    • For a small spill, gently cover the powder with an absorbent material, such as vermiculite or sand.

    • Carefully scoop the mixture into the designated chemical waste container.

    • Clean the spill area with a suitable laboratory detergent and water.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dynamin_IN_2_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Management start Start: Have Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect in Designated Chemical Waste Container ppe->collect_waste label_waste Label Container Clearly: 'Chemical Waste - this compound' collect_waste->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end_disposal Proper Disposal by EHS contact_ehs->end_disposal spill->ppe No manage_spill Follow Spill Management Protocol spill->manage_spill Yes manage_spill->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.